Product packaging for 2-Iodylbut-2-enedioic acid(Cat. No.:CAS No. 185116-76-1)

2-Iodylbut-2-enedioic acid

Cat. No.: B15413385
CAS No.: 185116-76-1
M. Wt: 273.97 g/mol
InChI Key: HCBOJXUOQHHXNK-UHFFFAOYSA-N
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Description

2-Iodylbut-2-enedioic acid is a useful research compound. Its molecular formula is C4H3IO6 and its molecular weight is 273.97 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3IO6 B15413385 2-Iodylbut-2-enedioic acid CAS No. 185116-76-1

Properties

CAS No.

185116-76-1

Molecular Formula

C4H3IO6

Molecular Weight

273.97 g/mol

IUPAC Name

2-iodylbut-2-enedioic acid

InChI

InChI=1S/C4H3IO6/c6-3(7)1-2(4(8)9)5(10)11/h1H,(H,6,7)(H,8,9)

InChI Key

HCBOJXUOQHHXNK-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=O)O)I(=O)=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties of 2-Iodylbut-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-Iodylbut-2-enedioic acid (CAS Number 185116-76-1) is not a well-documented compound in the current scientific literature. Therefore, this technical guide presents a theoretical overview of its predicted chemical properties, synthesis, and reactivity. The information herein is extrapolated from the established chemistry of hypervalent iodine compounds, particularly iodyl-containing molecules, and substituted but-2-enedioic acids. All data and protocols should be considered hypothetical until experimentally verified.

Predicted Physicochemical Properties

Due to the lack of experimental data for this compound, the following table includes predicted properties based on analogous compounds. For comparison, the properties of the related non-hypervalent compound, (2Z)-2-Iodobut-2-enedioic acid, are also listed.

PropertyPredicted Value for this compound(2Z)-2-Iodobut-2-enedioic AcidRationale for Prediction / Notes
Molecular Formula C₄H₃IO₆C₄H₃IO₄The iodyl group (-IO₂) contains two more oxygen atoms than the iodo group (-I).
Molecular Weight 273.97 g/mol 241.97 g/mol [1]Calculated based on the molecular formula.
Physical State Predicted to be a solid.SolidHypervalent iodine compounds are typically solids.
Melting Point Likely decomposes upon heating.192 °C[1]Many iodyl compounds are known to be unstable at elevated temperatures and may decompose explosively.[2]
Solubility Predicted to have poor solubility in common organic solvents, but may be soluble in highly polar solvents like DMSO or water with salt formation.No data available.Iodylbenzene, a related compound, has poor solubility in many organic solvents but dissolves in heated acetic acid.[2] The carboxylic acid groups would enhance water solubility, especially at basic pH.
Oxidizing Potential Strong oxidizing agent.Weak oxidizing agent.The iodyl group is a powerful oxidant, characteristic of pentavalent iodine.[2]
Acidity (pKa) Expected to be a stronger acid than but-2-enedioic acid.No data available.The strongly electron-withdrawing iodyl group would increase the acidity of the carboxylic acid protons.

Theoretical Synthesis

The synthesis of this compound has not been reported. A plausible synthetic route would involve the oxidation of a suitable precursor, such as (2Z)-2-iodobut-2-enedioic acid. This approach is analogous to the preparation of other iodyl compounds, like 2-iodylbenzoic acid (IBX), from 2-iodobenzoic acid.[2]

Proposed Synthetic Workflow

G Figure 1: Proposed Synthesis of this compound Precursor (2Z)-2-Iodobut-2-enedioic acid Reaction Oxidation Precursor->Reaction Oxidant Oxidizing Agent (e.g., Potassium bromate/sulfuric acid) Oxidant->Reaction Solvent Aqueous solution Solvent->Reaction Product this compound Reaction->Product

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Warning: Iodyl compounds can be explosive under certain conditions, particularly when heated or subjected to impact.[2] All experimental work should be conducted with extreme caution, behind a blast shield, and on a small scale.

  • Dissolution: Dissolve (2Z)-2-iodobut-2-enedioic acid in a minimal amount of a suitable solvent, such as water containing a stoichiometric amount of sodium hydroxide to form the disodium salt, which may improve solubility.

  • Oxidation: Cool the solution in an ice bath. Slowly add a solution of a strong oxidizing agent. A common reagent for this transformation is potassium bromate in the presence of sulfuric acid, a method used for the synthesis of IBX.[2] The reaction should be stirred vigorously and the temperature maintained below 5 °C.

  • Precipitation: Upon completion of the reaction (which can be monitored by TLC or LC-MS), the product, this compound, may precipitate from the solution. If not, carefully acidify the solution with a dilute acid (e.g., H₂SO₄) to induce precipitation.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether to remove any unreacted starting material or organic byproducts.

  • Drying: Dry the product carefully under vacuum at room temperature. Do not heat the compound to dryness , as this may lead to explosive decomposition.[2]

Predicted Reactivity and Signaling Pathways

The reactivity of this compound is expected to be dominated by the hypervalent iodyl group. Hypervalent iodine compounds are widely used as mild and selective oxidizing agents in organic synthesis.[3][4][5]

Oxidizing Properties

The iodyl group (-IO₂) is a powerful two-electron oxidant. The iodine atom in this group is in a +5 oxidation state and is readily reduced. It is anticipated that this compound could function similarly to other iodyl compounds like IBX or Dess-Martin periodinane (DMP), which are used for the oxidation of alcohols to aldehydes and ketones.[2]

G Figure 2: General Oxidizing Action of an Iodyl Compound Iodyl R-IO₂ (this compound) Product Oxidized Product (e.g., Aldehyde) Iodyl->Product Oxygen Transfer ReducedIodine R-I (2-Iodobut-2-enedioic acid) Iodyl->ReducedIodine Reduction Substrate Substrate (e.g., Primary Alcohol) Substrate->Product

Caption: General Oxidizing Action of an Iodyl Compound.

Reactivity of the Butenedioic Acid Backbone

The but-2-enedioic acid moiety also contributes to the overall reactivity.

  • Acidity: The two carboxylic acid groups can be deprotonated by bases to form carboxylate salts. This can be used to modulate the solubility of the compound.

  • Electrophilicity: The double bond is electron-deficient due to the presence of two carboxylic acid groups and the strongly electron-withdrawing iodyl group. It may be susceptible to nucleophilic attack, such as Michael addition, although the steric bulk of the iodyl group could influence this.

Potential Applications in Drug Development

Given the oxidizing nature of hypervalent iodine compounds, this compound could theoretically be investigated as:

  • A reagent in the synthesis of complex drug molecules.

  • A potential pro-drug, where the iodyl group is reduced in a specific biological environment to release a different active molecule. However, the toxicity of hypervalent iodine compounds would be a significant concern.

No specific signaling pathways involving this compound have been identified. Its primary mechanism of action in a biological context would likely be through non-specific oxidation of biological macromolecules, leading to cellular stress and toxicity.

Conclusion

This compound represents an intriguing, albeit uncharacterized, molecule at the intersection of dicarboxylic acid and hypervalent iodine chemistry. Based on the known properties of related compounds, it is predicted to be a solid, strong oxidizing agent that is thermally unstable. Its synthesis would likely proceed via the oxidation of 2-iodobut-2-enedioic acid, a process that must be approached with significant caution. The potential applications of this compound in organic synthesis are notable, though its utility in drug development would require extensive investigation into its efficacy and toxicological profile. This guide provides a foundational, theoretical framework that awaits experimental validation by the scientific community.

References

Technical Guide: Physicochemical Properties, Synthesis, and Mechanism of Action of Iodopropynyl Butylcarbamate (IPBC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth overview of Iodopropynyl Butylcarbamate (IPBC), a widely used biocide. While the initial query referenced the chemical formula C4H3IO4, extensive database searches did not yield a recognized compound with this composition. The data presented herein pertains to the commercially significant and structurally related compound, 3-Iodo-2-propynyl N-butylcarbamate, commonly known as IPBC, which has the chemical formula C8H12INO2.[1] This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the properties and applications of this potent antimicrobial agent.

Physicochemical Data

A summary of the key quantitative properties of Iodopropynyl Butylcarbamate is presented in Table 1. This data is essential for understanding its behavior in various formulations and environmental conditions.

PropertyValue
Molecular Formula C8H12INO2
Molar Mass 281.093 g·mol−1[1]
Appearance White, crystalline powder[1]
Density 1.575 g/mL[1]
Melting Point 66 °C[1]
Solubility in water 156 mg/L[1]

Table 1: Physicochemical properties of Iodopropynyl Butylcarbamate (IPBC).

Experimental Protocols

Synthesis of Iodopropynyl Butylcarbamate (IPBC)

The synthesis of high-purity IPBC can be achieved through the iodination of propynyl butylcarbamate. The following protocol is based on established patent literature, which describes a method that minimizes the formation of di- and tri-iodinated isomers.[2][3]

Materials:

  • Propynyl butylcarbamate

  • Sodium iodide (or Potassium iodide)[2][3]

  • Nonionic surfactant (e.g., alcohol ethoxylates)[2][4]

  • Sodium hydroxide (50% aqueous solution)[3]

  • Organic acid (for pH adjustment)[4]

  • Sodium bisulfite (for pH adjustment)[4]

  • Deionized water

Procedure:

  • Reaction Setup: A reaction vessel is charged with an aqueous solution of a nonionic surfactant. The concentration of the surfactant should be approximately 15 to 20 weight percent relative to the propynyl butylcarbamate charge.[4]

  • Cooling: The surfactant solution is cooled to a temperature range of 0 to 8°C.[4]

  • Addition of Reactants: While maintaining the temperature between 0-8°C, propynyl butylcarbamate is added to the cooled surfactant solution with stirring. Subsequently, a 50% aqueous solution of sodium hydroxide and a solution of sodium iodide dissolved in water are added.[3] The reaction is carried out at a pH greater than 7.[2][4]

  • In-situ Iodination: The iodide+ ion is generated in-situ through the oxidation of the iodide salt.[2][4] This controlled generation of the reactive iodine species is crucial for minimizing the formation of impurities.

  • pH Adjustments: The pH of the reaction mass is first made slightly acidic with an organic acid and then adjusted to approximately 6.6, potentially using sodium bisulfite.[4]

  • Temperature Ramping: The temperature of the reaction mixture is gradually increased to a temperature below 59°C. Following this, the temperature is ramped down to 25 to 30°C.[4]

  • Isolation and Purification: The reaction mass is further cooled to room temperature with agitation. The resulting solid product is filtered, washed with water, and dried to a constant weight at a temperature ranging from 25 to 45°C.[2][4]

Mechanism of Action

Iodopropynyl Butylcarbamate is a broad-spectrum fungicide and biocide.[1][5] Its primary mechanism of action involves the disruption of essential cellular processes in microorganisms.[5][6]

The key molecular interactions of IPBC include:

  • Enzyme Inhibition: IPBC is known to react with sulfhydryl groups (-SH) present in the amino acid cysteine within proteins and enzymes.[6] This interaction can lead to the inactivation of enzymes that are vital for cellular respiration and other metabolic pathways necessary for microbial survival.[6]

  • Alteration of Cell Membrane Permeability: The Fungicide Resistance Action Committee (FRAC) classifies IPBC in Group 28, which includes compounds that act by altering cell membrane permeability.[1]

  • Cholinesterase Inhibition: As a carbamate, IPBC can also act as a cholinesterase or acetylcholinesterase (AChE) inhibitor. It forms an unstable complex with these enzymes by carbamoylating their active sites, leading to reversible inhibition.[7]

The presence of the iodopropynyl group is believed to be the active moiety responsible for targeting microbial enzymes and cell membranes, ultimately leading to cell death.[6] This multifaceted mechanism of action makes IPBC effective against a wide range of fungi, molds, and bacteria.[1][6]

Visualizations

IPBC_Mechanism_of_Action IPBC Iodopropynyl Butylcarbamate (IPBC) MicrobialCell Microbial Cell IPBC->MicrobialCell Enters Cell Enzymes Essential Enzymes (with Sulfhydryl Groups) IPBC->Enzymes Inhibits CellMembrane Cell Membrane IPBC->CellMembrane Alters MicrobialCell->Enzymes MicrobialCell->CellMembrane CellularRespiration Disruption of Cellular Respiration Enzymes->CellularRespiration MetabolicPathways Inhibition of Metabolic Pathways Enzymes->MetabolicPathways MembranePermeability Altered Membrane Permeability CellMembrane->MembranePermeability CellDeath Cell Death CellularRespiration->CellDeath Leads to MetabolicPathways->CellDeath Leads to MembranePermeability->CellDeath Leads to

References

Unveiling the Structure of 2-Iodylbut-2-enedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed structure, synthesis, and characterization of the novel compound, 2-Iodylbut-2-enedioic acid. Due to the limited availability of direct experimental data, this document presents a theoretical elucidation based on established principles of hypervalent iodine chemistry. It is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar unsaturated organo-iodyl compounds. This guide outlines a plausible synthetic pathway, predicted spectroscopic data, and key structural features, offering a roadmap for future experimental investigation.

Proposed Structure and Physicochemical Properties

This compound is a derivative of but-2-enedioic acid (maleic or fumaric acid) where a hydrogen atom at the C2 position is substituted by an iodyl functional group (-IO₂). The presence of the electron-withdrawing iodyl group and two carboxylic acid moieties is expected to confer unique electronic and chemical properties to the molecule.

Based on related compounds, the stereochemistry of the double bond (Z or E) would significantly influence the compound's properties. For the purpose of this guide, we will consider the (Z)-isomer, analogous to maleic acid, which may exhibit intramolecular hydrogen bonding.

Table 1: Predicted Physicochemical Properties of (2Z)-2-Iodylbut-2-enedioic acid

PropertyPredicted Value
Molecular Formula C₄H₃IO₆
Molecular Weight 289.97 g/mol
Appearance White to off-white crystalline solid
Melting Point > 200 °C (with decomposition)
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in water and alcohols.
pKa₁ ~1.5 - 2.5
pKa₂ ~3.5 - 4.5

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step process starting from (2Z)-2-Iodobut-2-enedioic acid. This precursor, while not extensively studied, can be conceptually derived from but-2-ynedioic acid. The subsequent oxidation of the iodo-group to the iodyl-group is a key transformation in hypervalent iodine chemistry.

Synthesis_Workflow A But-2-ynedioic acid B (2Z)-2-Iodobut-2-enedioic acid A->B  Hydroiodination   C This compound B->C  Oxidation  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of (2Z)-2-Iodobut-2-enedioic acid

This protocol is a hypothetical adaptation based on known hydrohalogenation reactions of alkynes.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve but-2-ynedioic acid (1 equivalent) in a suitable organic solvent (e.g., glacial acetic acid).

  • Addition of Reagent: Slowly add a solution of hydriodic acid (HI, 1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate and can be collected by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Experimental Protocol: Oxidation to this compound

This protocol is based on established methods for the oxidation of organoiodine compounds to their hypervalent states.

  • Reaction Setup: In a 250 mL round-bottom flask, suspend (2Z)-2-Iodobut-2-enedioic acid (1 equivalent) in a mixture of acetonitrile and water.

  • Oxidizing Agent: To this suspension, add a solution of sodium periodate (NaIO₄, 2.2 equivalents) portion-wise over 30 minutes, while maintaining the temperature at 0-5 °C using an ice bath.

  • Catalyst: Add a catalytic amount of a suitable phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or ¹H NMR spectroscopy.

  • Isolation and Purification: After the reaction is complete, quench the excess oxidant with a saturated solution of sodium thiosulfate. Acidify the mixture with dilute HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Structural Elucidation: Predicted Spectroscopic Data

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectroscopic Data for (2Z)-2-Iodylbut-2-enedioic acid

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 7.0 - 7.5s-=C-H
10.0 - 13.0br s--COOH
¹³C ~110 - 120--C -IO₂
~135 - 145--=C -H
~165 - 170--C =O (adjacent to C-IO₂)
~168 - 173--C =O (adjacent to C-H)
  • ¹H NMR: A single olefinic proton is expected to appear as a singlet in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the double bond and the adjacent carboxylic acid group. The acidic protons of the carboxyl groups would appear as a broad singlet at a significantly downfield chemical shift.

  • ¹³C NMR: The carbon atom attached to the hypervalent iodine (ipso-carbon) is predicted to have a characteristic chemical shift in the range of 110-120 ppm. This is a key indicator for the presence of the iodyl group. The other olefinic carbon and the two carbonyl carbons are also expected at distinct chemical shifts.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for (2Z)-2-Iodylbut-2-enedioic acid

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2500Broad, StrongO-H stretch (carboxylic acid dimer)
1720 - 1680StrongC=O stretch (carboxylic acid)
1640 - 1620MediumC=C stretch
780 - 740StrongI=O stretch (asymmetric)
730 - 690StrongI=O stretch (symmetric)
1300 - 1200MediumC-O stretch
950 - 900Broad, MediumO-H bend (out-of-plane)

The IR spectrum is expected to be dominated by a very broad O-H stretch and a strong C=O stretch characteristic of a carboxylic acid. Crucially, strong absorption bands in the 800-700 cm⁻¹ region are predicted for the symmetric and asymmetric stretching vibrations of the I=O bonds in the iodyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

  • Predicted HRMS (ESI-): m/z calculated for C₄H₂IO₆⁻ [M-H]⁻: 288.8902, found: [Predicted Value].

Due to the relatively weak C-I bond and the oxidizing nature of the iodyl group, significant fragmentation is expected in the mass spectrum.

Logical Relationships in Structural Elucidation

The process of elucidating the structure of this compound follows a logical workflow, starting from the proposed synthesis and culminating in the interpretation of spectroscopic data.

Elucidation_Logic cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation A Precursor: (2Z)-2-Iodobut-2-enedioic acid B Oxidation Reaction A->B C Purified Product B->C NMR NMR Spectroscopy (¹H, ¹³C) C->NMR IR IR Spectroscopy C->IR MS Mass Spectrometry (HRMS) C->MS NMR_data ¹³C Ipso-carbon shift Olefinic proton signal NMR->NMR_data IR_data I=O stretch bands -COOH signatures IR->IR_data MS_data Molecular Ion Peak Elemental Composition MS->MS_data Final Structure Elucidation of This compound NMR_data->Final IR_data->Final MS_data->Final

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion and Future Directions

This technical guide has presented a theoretical framework for the structure elucidation of the novel compound, this compound. The proposed synthetic route and predicted spectroscopic data provide a solid starting point for experimental validation. Future research should focus on the successful synthesis and isolation of this compound, followed by a thorough spectroscopic and crystallographic analysis to confirm its structure and stereochemistry. Elucidating the reactivity and potential biological activity of this hypervalent iodine-containing dicarboxylic acid could open new avenues in synthetic chemistry and drug development. The strong oxidizing nature of the iodyl group, combined with the functionality of a butenedioic acid, suggests potential applications as a specialized oxidizing agent or as a building block for more complex molecules.

An In-depth Technical Guide on the Spectroscopic Data for 2-Iodylbut-2-enedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Iodylbut-2-enedioic acid is a hypervalent iodine-containing organic compound. Hypervalent iodine reagents have gained significant interest in organic synthesis as versatile and environmentally benign oxidizing agents. The presence of the iodyl group (-IO2) on the but-2-enedioic acid backbone suggests potential for unique reactivity and applications in materials science and drug development. This guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics and a hypothetical protocol for the synthesis and characterization of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for this compound. These predictions are derived from the analysis of the known precursor, (2Z)-2-iodobut-2-enedioic acid, and the general spectroscopic features of maleic acid and other organic iodyl compounds.

2.1. Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to be dominated by the vibrations of the carboxylic acid groups and the iodyl functionality.

Wavenumber (cm-1)IntensityAssignment
3200-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
1710-1680StrongC=O stretch (Carboxylic acid)
1640-1620MediumC=C stretch (Alkene)
1440-1400MediumO-H bend (in-plane)
1300-1200MediumC-O stretch
940-900Broad, MediumO-H bend (out-of-plane)
800-750StrongI=O stretch (Iodyl group)
700-650MediumI=O stretch (Iodyl group)

2.2. Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectra are predicted for the cis-isomer, assuming the stereochemistry of the precursor is retained.

2.2.1. Predicted 1H NMR Data

The proton NMR spectrum is expected to be simple, showing a single resonance for the vinylic proton and a broad signal for the acidic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.5-6.8Singlet1H=C-H
11-13Broad Singlet2H-COOH

2.2.2. Predicted 13C NMR Data

The carbon NMR spectrum will be informative for the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
165-170C =O (Carboxylic acid adjacent to C-I)
164-168C =O (Carboxylic acid adjacent to C-H)
135-140=C -H
110-115=C -IO2

2.3. Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
273.9[M]+ (Molecular ion)
255.9[M - H2O]+
228.9[M - COOH]+
126.9[I]+
45.0[COOH]+

Experimental Protocols

The following is a hypothetical experimental protocol for the synthesis and characterization of this compound.

3.1. Synthesis of this compound

This proposed synthesis involves the oxidation of (2Z)-2-iodobut-2-enedioic acid.

  • Precursor: (2Z)-2-Iodobut-2-enedioic acid (CAS: 5029-68-5)[1].

  • Oxidizing Agent: A common method for preparing iodylarenes is the oxidation of iodoarenes with an oxidizing agent such as sodium hypochlorite or peroxy acids. A similar approach is proposed here.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (2Z)-2-iodobut-2-enedioic acid (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (NaOCl, ~12%, 2.5 eq) dropwise to the stirred solution. The pH of the reaction mixture should be monitored and maintained in the neutral to slightly basic range by the addition of a buffer if necessary.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

3.2. Characterization

The synthesized product would be characterized by the spectroscopic methods detailed in Section 2.

  • IR Spectroscopy: The IR spectrum would be recorded using a KBr pellet or as a mull on an FTIR spectrometer.

  • NMR Spectroscopy: 1H and 13C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer using a deuterated solvent such as DMSO-d6 or D2O. For maleic acid in DMSO-d6, the olefinic protons appear as a singlet between 6.2 ppm and 6.4 ppm[2][3].

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.

3.3. Safety Precautions

  • Organic iodyl compounds are high-energy materials and can be explosive under certain conditions, such as upon impact or heating[4]. Handle with extreme care.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5][6][7].

  • Perform all manipulations in a well-ventilated fume hood[8].

  • Avoid heating the solid product.

  • Dispose of all chemical waste according to institutional guidelines.

Mandatory Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Start: (2Z)-2-Iodobut-2-enedioic acid dissolve Dissolve in Acetonitrile/Water start->dissolve cool Cool to 0 °C dissolve->cool oxidize Add NaOCl solution cool->oxidize stir Stir overnight oxidize->stir quench Quench with Na2S2O3 stir->quench precipitate Acidify with HCl quench->precipitate filter Filter and Dry precipitate->filter product Product: this compound filter->product ir IR Spectroscopy product->ir nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry product->ms confirm_structure Confirm Structure ir->confirm_structure nmr->confirm_structure assess_purity Assess Purity nmr->assess_purity ms->confirm_structure

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

The Reactivity of Butenedioic Acids with Iodine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the reactivity of butenedioic acids, namely maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid), with iodine and various iodinating agents. For researchers, scientists, and professionals in drug development, understanding these reactions is crucial for the synthesis of potentially bioactive molecules. This document consolidates available information on the primary reaction pathways, including electrophilic addition and related cyclization reactions. It details the expected products, reaction mechanisms, and provides hypothetical experimental protocols based on established chemical principles. Due to a notable lack of literature on stable, vinylic iodinated butenedioic acids, this guide focuses on the well-documented addition reactions that lead to saturated diiodo derivatives.

Introduction: The Chemistry of Butenedioic Acids

Butenedioic acids, existing as the cis-isomer (maleic acid) and trans-isomer (fumaric acid), are fundamental building blocks in organic synthesis. Their carbon-carbon double bond and two carboxylic acid functionalities offer multiple sites for chemical modification, making them versatile precursors for a wide range of molecular architectures. Halogenation of these acids is a key transformation, and while reactions with chlorine and bromine are well-documented, the reactivity with iodine presents a unique profile. This guide specifically addresses the outcomes of reacting butenedioic acids and their derivatives with electrophilic iodine sources.

Core Reactivity Pathway: Electrophilic Addition of Iodine

The primary mode of reaction between the electron-rich double bond of butenedioic acids and electrophilic iodine is electrophilic addition. This reaction proceeds via a cyclic iodonium ion intermediate, which is subsequently attacked by a nucleophile. In the absence of other nucleophiles, the iodide ion (I⁻) acts as the nucleophile, leading to a diiodo-substituted saturated dicarboxylic acid.

The stereochemistry of the starting butenedioic acid dictates the stereochemistry of the resulting diiodosuccinic acid product.

  • Reaction with Fumaric Acid (anti-addition): The anti-addition of iodine to the trans double bond of fumaric acid is expected to yield meso-2,3-diiodosuccinic acid.

  • Reaction with Maleic Acid (anti-addition): The anti-addition of iodine to the cis double bond of maleic acid is expected to produce a racemic mixture of (2R,3S)- and (2S,3R)-2,3-diiodosuccinic acid.

It is important to note that the addition of iodine to a double bond can be a reversible process, in contrast to the more exothermic reactions with chlorine and bromine.

Diagram of Electrophilic Addition Pathway

G cluster_fumaric Fumaric Acid Pathway cluster_maleic Maleic Acid Pathway fumaric Fumaric Acid (trans) iodonium_f Intermediate (Iodonium Ion) fumaric->iodonium_f + I₂ meso meso-2,3-Diiodosuccinic Acid iodonium_f->meso + I⁻ (anti-attack) maleic Maleic Acid (cis) iodonium_m Intermediate (Iodonium Ion) maleic->iodonium_m + I₂ racemic Racemic 2,3-Diiodosuccinic Acid iodonium_m->racemic + I⁻ (anti-attack)

Caption: Stereospecific electrophilic addition of iodine to fumaric and maleic acid.

Synthesis and Characterization of Addition Products

While direct synthesis of vinylic iodinated butenedioic acids is not well-documented, the synthesis of 2,3-diiodosuccinic acid via enzymatic iodination of butenedioic acid esters has been reported. This process involves the addition of iodine across the double bond.

Table 1: Products of Butenedioic Acid Iodination
Starting MaterialReagentsProductStereochemistry
Diethyl FumarateHorseradish Peroxidase, H₂O₂, KIDiethyl 2,3-diiodosuccinatemeso
Diethyl MaleateHorseradish Peroxidase, H₂O₂, KIDiethyl 2,3-diiodosuccinateRacemic
Experimental Protocol: Enzymatic Synthesis of Diethyl meso-2,3-Diiodosuccinate

This protocol is based on analogous enzymatic halogenation reactions.

  • Preparation of Reaction Mixture: In a 100 mL flask, dissolve 1.72 g (10 mmol) of diethyl fumarate in 50 mL of a phosphate buffer solution (0.1 M, pH 6.5).

  • Addition of Reagents: To the stirred solution, add 2.49 g (15 mmol) of potassium iodide (KI) and 1 mg of horseradish peroxidase.

  • Initiation of Reaction: Slowly add 1.70 g (15 mmol) of 30% hydrogen peroxide (H₂O₂) dropwise over a period of 30 minutes at room temperature. The H₂O₂ acts as the oxidizing agent to generate the electrophilic iodine species in situ.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

  • Work-up: After the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated solution of sodium thiosulfate to consume any remaining iodine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield diethyl meso-2,3-diiodosuccinate.

Diagram of Experimental Workflow

G A 1. Dissolve Diethyl Fumarate in Buffer B 2. Add KI and Horseradish Peroxidase A->B C 3. Add H₂O₂ Dropwise B->C D 4. Monitor by TLC C->D E 5. Quench with Na₂S₂O₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure Diethyl meso-2,3-diiodosuccinate H->I

Caption: Workflow for the enzymatic synthesis of diethyl meso-2,3-diiodosuccinate.

Related Reactivity: Iodolactonization

Iodolactonization is an intramolecular cyclization reaction that occurs when an unsaturated carboxylic acid is treated with an electrophilic iodine source. While butenedioic acid itself is not a suitable substrate for direct iodolactonization due to its structure, derivatives with appropriate chain lengths can undergo this transformation. This reaction is a powerful method for synthesizing lactones, which are prevalent motifs in biologically active molecules.

The reaction is initiated by the formation of an iodonium ion, which is then intramolecularly attacked by the carboxylate group.

Diagram of Iodolactonization Principle

G start Unsaturated Carboxylic Acid (e.g., pentenoic acid) reagents + I₂ / NaHCO₃ iodonium Iodonium Ion Intermediate reagents->iodonium attack Intramolecular Nucleophilic Attack by Carboxylate iodonium->attack product Iodolactone Product attack->product

Caption: Generalized mechanism of iodolactonization.

Reactivity of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in the resulting diiodosuccinic acid derivatives is the weakest of the carbon-halogen bonds, making it susceptible to further transformations. This inherent reactivity can be exploited in subsequent synthetic steps.

  • Reduction (Dehalogenation): The C-I bond can be cleaved reductively using reagents like tributyltin hydride (Bu₃SnH) or zinc dust to yield the parent saturated succinic acid derivative.

  • Elimination: Treatment with a base can induce the elimination of HI or I₂, potentially regenerating a double bond, though this may not be a controlled or high-yielding process.

  • Nucleophilic Substitution: While challenging on a saturated carbon adjacent to a carbonyl group, under certain conditions, the iodide can be displaced by other nucleophiles.

Applications in Drug Development and Medicinal Chemistry

Halogenated compounds often exhibit enhanced biological activity due to altered lipophilicity, metabolic stability, and binding interactions. Although specific iodinated butenedioic acids have not been prominently featured as drug candidates, the principles of their synthesis are relevant. The diiodosuccinic acid products could serve as intermediates for further elaboration into more complex molecules. The introduction of iodine also opens up the possibility of radio-labeling with isotopes like ¹²³I, ¹²⁴I, or ¹²⁵I for use in diagnostic imaging or radiotherapy research.

Conclusion and Future Outlook

The reactivity of butenedioic acids with iodine is primarily characterized by the electrophilic addition across the carbon-carbon double bond, leading to saturated 2,3-diiodosuccinic acid derivatives with predictable stereochemistry. There is a conspicuous absence of research on the synthesis and isolation of stable vinylic iodinated butenedioic acids, suggesting they may be synthetically challenging or unstable. The resulting diiodo products, however, are valuable intermediates due to the reactivity of the C-I bonds. Future research could explore the biological activities of these diiodo derivatives and investigate novel catalytic methods for their synthesis. Further studies are required to determine if stable mono- or di-iodinated butenedioic acids can be synthesized and what their chemical and biological properties might be.

A Technical Guide to the Synthesis of Novel Iodyl Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel iodyl (I(V)) organic compounds. Iodylarenes are hypervalent iodine compounds that have garnered significant interest as powerful and selective oxidizing agents in modern organic synthesis. Their unique reactivity and often environmentally benign nature make them attractive alternatives to heavy-metal-based oxidants. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for the preparation of these valuable reagents.

Introduction to Iodyl Compounds

Hypervalent iodine compounds are main-group element derivatives where the iodine atom exceeds the standard octet of electrons in its valence shell. Iodyl compounds, specifically λ⁵-iodanes, feature an iodine atom in the +5 oxidation state. The general structure of an iodylarene is ArIO₂, where 'Ar' represents an aryl group. These compounds are typically crystalline solids and have found widespread application in a variety of oxidative transformations.

A pivotal member of this class is 2-iodylbenzoic acid (IBX), which, despite its limited solubility in common organic solvents, is a highly effective and selective oxidant for the conversion of alcohols to aldehydes and ketones. The development of more soluble and tailored iodylarenes remains an active area of research.

Synthetic Methodologies for Iodylarenes

The primary route to iodylarenes involves the oxidation of the corresponding iodoarenes (ArI). Several powerful oxidizing agents have been employed for this transformation, each with its own advantages and substrate scope.

Oxidation with Sodium Periodate (NaIO₄)

Sodium periodate is a robust and effective oxidant for the preparation of a wide range of iodylarenes. The reaction is typically carried out in an aqueous medium, often with co-solvents to aid solubility, and requires heating to drive the reaction to completion.

Oxidation with Oxone®

Oxone®, a stable and easily handled triple salt containing potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), has emerged as a mild and efficient reagent for the synthesis of iodylarenes.[1][2] This method often proceeds at room temperature and offers a greener alternative to some traditional oxidants.[1][2]

Synthesis of 2-Iodoxybenzoic Acid (IBX)

Due to its significance in organic synthesis, the preparation of IBX has been extensively studied. A common and effective method involves the oxidation of 2-iodobenzoic acid with Oxone® in an aqueous solution.[3]

Quantitative Data on Iodylarene Synthesis

The efficiency of iodylarene synthesis is highly dependent on the chosen oxidant and the electronic properties of the starting iodoarene. The following tables summarize representative yields for the synthesis of various iodylarenes using sodium periodate and Oxone®.

Table 1: Synthesis of Iodylarenes using Sodium Periodate [4]

Iodoarene (ArI)Reaction Time (h)Crude Yield (%)Purity (%)
Iodobenzene89198
4-Iodotoluene88999
4-Iodoanisole127898
4-Iodochlorobenzene108599
4-Iodonitrobenzene166598
2-Iodobenzoic acid127199
4-Iodobenzoic acid128899

Table 2: Synthesis of Iodylarenes using Oxone® [1]

Iodoarene (ArI)Reaction Time (h)Yield (%)
Iodobenzene395
4-Iodotoluene396
4-Iodoanisole685
4-Iodochlorobenzene392
4-Iodonitrobenzene688
1,2-Diiodobenzene2475

Experimental Protocols

General Procedure for the Synthesis of Iodylarenes using Sodium Periodate[4]
  • Suspend sodium periodate (NaIO₄, 4.70 g, 22 mmol, 10% excess) in water (20 mL).

  • Add the corresponding iodoarene (10 mmol) to the stirred suspension. For volatile iodoarenes, add 0.1-0.3 mL of toluene.

  • Vigorously stir the mixture and reflux for the time indicated in Table 1.

  • Cool the reaction mixture by adding ice water (50 mL) with stirring.

  • Collect the precipitated iodylarene by filtration.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of acetone.

  • Air-dry the product in the dark.

General Procedure for the Synthesis of Iodylarenes using Oxone®[1]
  • To a solution of the iodoarene (1 mmol) in acetonitrile (5 mL), add a solution of Oxone® (2.2 mmol) in water (5 mL).

  • Stir the resulting mixture vigorously at room temperature for the time indicated in Table 2.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, add water (10 mL) to the reaction mixture.

  • Collect the precipitated iodylarene by filtration.

  • Wash the solid with water and then with diethyl ether.

  • Dry the product under vacuum.

Synthesis of 2-Iodoxybenzoic Acid (IBX) using Oxone®[3][5]
  • Add 2-iodobenzoic acid (50.0 g, 0.20 mol) in one portion to an aqueous solution (650 mL) of Oxone® (181.0 g, 0.29 mol, 1.3 equiv).[5]

  • Heat the reaction mixture to 70-73 °C and maintain for 3 hours.[5]

  • Cool the mixture to 5 °C and continue stirring for 1.5 hours.[5]

  • Collect the white precipitate by filtration.

  • Wash the filter cake with water and then with acetone.

  • Dry the product at room temperature for 16 hours to yield IBX (44.8-45.7 g, 79-81% yield, >95% purity).[5]

Visualizing Synthetic Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the synthesis of iodyl organic compounds.

G General Synthetic Pathway to Iodylarenes ArI Iodoarene (ArI) ArIO2 Iodylarene (ArIO2) ArI->ArIO2 Oxidation Oxidant Oxidizing Agent (e.g., NaIO4, Oxone) Oxidant->ArIO2

Caption: General oxidation of an iodoarene to an iodylarene.

G Experimental Workflow for IBX Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Isolation 2-Iodobenzoic_Acid 2-Iodobenzoic Acid Mixing Mix Reactants 2-Iodobenzoic_Acid->Mixing Oxone_Solution Aqueous Oxone® Solution Oxone_Solution->Mixing Heating Heat to 70-73 °C Mixing->Heating Stirring Stir for 3 hours Heating->Stirring Cooling Cool to 5 °C Stirring->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Water & Acetone Filtration->Washing Drying Dry Product Washing->Drying IBX_Product IBX (Crystalline Solid) Drying->IBX_Product

Caption: Step-by-step workflow for the synthesis of IBX.

G Classes of Hypervalent Iodine Compounds Hypervalent_Iodine Hypervalent Iodine Compounds Iodine_III Iodine(III) (λ³-Iodanes) Hypervalent_Iodine->Iodine_III Iodine_V Iodine(V) (λ⁵-Iodanes) Hypervalent_Iodine->Iodine_V Iodosylarenes Iodosylarenes (ArIO) Iodine_III->Iodosylarenes Diacetoxyiodoarenes (Diacetoxyiodo)arenes (ArI(OAc)2) Iodine_III->Diacetoxyiodoarenes Diaryliodonium_Salts Diaryliodonium Salts (Ar2I+X-) Iodine_III->Diaryliodonium_Salts Iodylarenes Iodylarenes (ArIO2) Iodine_V->Iodylarenes IBX 2-Iodoxybenzoic Acid (IBX) Iodylarenes->IBX Dess_Martin Dess-Martin Periodinane Iodylarenes->Dess_Martin

Caption: Relationship between different classes of hypervalent iodine compounds.

References

A Theoretical and Computational Investigation of 2-Iodylbut-2-enedioic Acid: A Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive theoretical framework for the study of 2-Iodylbut-2-enedioic acid. In the absence of direct experimental and theoretical literature on this specific molecule, this document outlines a robust computational methodology for characterizing its structural, electronic, and spectroscopic properties. The protocols detailed herein are based on established quantum chemical methods and are intended to serve as a roadmap for future in-silico research. All presented quantitative data are hypothetical and for illustrative purposes to demonstrate the application of these methods.

Introduction

This compound is an intriguing, though currently understudied, organic molecule. Its structure, featuring a hypervalent iodine group (the iodyl group, -IO₂) attached to a butenedioic acid backbone, suggests a unique combination of reactivity and functionality. The presence of the electron-withdrawing iodyl group on an unsaturated dicarboxylic acid framework is expected to significantly influence the molecule's electronic properties, acidity, and potential as a synthon in organic chemistry or as a bioactive agent.

Given the challenges and costs associated with synthesizing and experimentally characterizing novel compounds, theoretical and computational chemistry offer a powerful and predictive first approach.[1][2][3][4][5] This whitepaper outlines a comprehensive in-silico workflow for the detailed characterization of this compound.

Theoretical Methodology

A multi-step computational approach is proposed to build a thorough understanding of this compound. This involves geometry optimization, conformational analysis, electronic property calculation, and spectroscopic prediction.

Computational Workflow

The logical flow of the theoretical investigation is depicted in the diagram below. This workflow ensures a systematic progression from the basic structural definition to the prediction of complex properties.

Theoretical_Workflow A Initial Structure Generation (2D to 3D conversion) B Conformational Analysis (Molecular Mechanics - MMFF94) A->B Initial conformers C Geometry Optimization (DFT - B3LYP/6-311G(d,p)) B->C Lowest energy conformer D Frequency Calculation (Vibrational Analysis) C->D Optimized geometry E Single Point Energy Calculation (High-level ab initio - CCSD(T)) C->E Refined energy H Solvation Modeling (PCM/SMD) C->H Aqueous phase analysis F Electronic Property Analysis (HOMO, LUMO, ESP) D->F Confirmation of minimum G Spectroscopic Prediction (NMR, IR) D->G Vibrational modes F->H G->H

Figure 1: Proposed computational workflow for the theoretical study of this compound.

Experimental Protocols

Protocol 1: Geometry Optimization and Frequency Calculation

  • Initial Structure Construction: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Conformational Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Quantum Mechanical Optimization: The lowest energy conformer is then subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective functional for such systems is B3LYP, paired with a triple-zeta basis set that includes polarization functions, such as 6-311G(d,p).[3][5] For the iodine atom, a basis set with effective core potentials (ECPs), like LANL2DZ, is recommended to account for relativistic effects.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and data for predicting the infrared (IR) spectrum.

Protocol 2: Electronic Property and Spectroscopic Analysis

  • High-Accuracy Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation can be performed on the B3LYP-optimized geometry using a higher level of theory, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the DFT output. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

  • Electrostatic Potential Mapping: The electrostatic potential (ESP) is calculated and mapped onto the electron density surface to visualize regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.

  • NMR Spectroscopy Prediction: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level (e.g., B3LYP/6-311+G(2d,p)). Tetramethylsilane (TMS) is used as a reference standard for calculating chemical shifts.

Predicted Molecular Properties (Hypothetical Data)

The following tables present hypothetical quantitative data that could be expected from the computational protocols described above.

Structural Parameters

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths C=C1.34 Å
C-C1.49 Å
C-I2.10 Å
I=O1.80 Å
C=O (carboxyl)1.21 Å
C-O (carboxyl)1.35 Å
Bond Angles C=C-I121.5°
C=C-C123.0°
O=I=O105.0°
C-I=O109.5°
Dihedral Angle I-C=C-C180.0° (trans)
Electronic and Spectroscopic Data

Table 2: Predicted Electronic and Spectroscopic Properties

PropertyPredicted Value
Electronic Energy
DFT (B3LYP) Energy-850.123 Hartree
ZPVE Corrected Energy-850.050 Hartree
Molecular Orbitals
HOMO Energy-7.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap5.4 eV
Spectroscopy
Key IR Frequencies1750 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch), 850 cm⁻¹ (I=O stretch)
¹³C NMR Chemical Shifts168 ppm (COOH), 140 ppm (=C-I), 135 ppm (=CH)
¹H NMR Chemical Shift7.2 ppm (=CH)

Signaling Pathway and Reactivity Insights

While "signaling pathways" are typically associated with biological systems, we can conceptualize a logical relationship diagram for the potential reactivity of this compound based on its computed properties.

Reactivity_Pathway cluster_electrophilic Electrophilic Character cluster_nucleophilic Nucleophilic/Basic Character cluster_reactions Potential Reactions Molecule This compound LUMO Low-lying LUMO (on C=C and I) Molecule->LUMO ESP_pos Positive ESP (near I and H) Molecule->ESP_pos HOMO High-lying HOMO (on C=C and O) Molecule->HOMO ESP_neg Negative ESP (on O atoms) Molecule->ESP_neg Nuc_add Nucleophilic Addition (e.g., Michael Addition) LUMO->Nuc_add ESP_pos->Nuc_add Coord Coordination Chemistry (with Lewis Acids at I=O) HOMO->Coord Deprot Deprotonation (at COOH groups) ESP_neg->Deprot

Figure 2: Logical relationships of potential reactivity pathways for this compound.

This diagram illustrates how the computed electronic properties (HOMO/LUMO energies and ESP) can be used to predict the molecule's reactivity. The low-lying LUMO suggests susceptibility to nucleophilic attack, particularly at the double bond in a Michael-type addition. The negative electrostatic potential on the oxygen atoms of the carboxyl and iodyl groups indicates their potential to act as Lewis bases or sites for deprotonation.

Conclusion and Future Directions

This whitepaper has presented a comprehensive theoretical framework for the investigation of this compound. While the presented data is hypothetical, the outlined computational protocols provide a clear and robust methodology for future in-silico studies. Such studies would be invaluable for elucidating the fundamental properties of this novel compound and could guide synthetic efforts and experimental characterization.

Future theoretical work could expand upon this framework to include:

  • Reaction mechanism studies: Investigating the transition states and energy barriers for proposed reactions.

  • Molecular dynamics simulations: To understand the behavior of the molecule in different solvent environments and its interactions with biological macromolecules.

  • QSPR/QSAR modeling: To predict the properties and potential bioactivity of related derivatives.

The application of these computational methods will undoubtedly accelerate the exploration of this compound and its potential applications in materials science and drug development.

References

Methodological & Application

"applications of 2-Iodylbut-2-enedioic acid in materials science"

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Applications of 2-Iodylbut-2-enedioic acid in Materials Science

Response:

Following a comprehensive search for "this compound" and its potential derivatives for applications in materials science, it has been determined that there is no currently available scientific literature or data to support the creation of detailed Application Notes and Protocols as requested.

Searches for this specific compound, as well as for plausible alternatives such as "2-iodobut-2-enedioic acid," "2-iodomaleic acid," and "2-iodofumaric acid" in the context of polymer synthesis and materials science, did not yield any specific applications, experimental protocols, or quantitative data. The information available is limited to listings by chemical suppliers, which provide basic molecular information but no details on its use in research or industry.

The term "iodyl" suggests a hypervalent iodine compound, which are typically powerful oxidizing agents. While such compounds have applications in organic synthesis, their use as monomers or precursors in materials science is not documented in available resources.

Due to the absence of published research on the synthesis, characterization, and application of materials derived from this compound, it is not possible to provide the requested:

  • Detailed Application Notes and Protocols: There are no established uses to detail.

  • Quantitative Data Presentation: No experimental data has been published from which to create comparative tables.

  • Experimental Protocols: Methodologies for its use in materials science have not been described.

  • Diagrams of Signaling Pathways or Experimental Workflows: Without established processes, no workflows or relationships can be visualized.

Therefore, this request cannot be fulfilled at this time due to the lack of available information on the specified topic. Should research on this compound and its applications in materials science be published in the future, this topic could be revisited.

Application Notes and Protocols for the Derivatization of 2-Iodylbut-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and subsequent derivatization of the novel hypervalent iodine compound, 2-iodylbut-2-enedioic acid. As this compound is not found in existing literature, a reliable synthetic protocol from its commercially available precursor, (2Z)-2-iodobut-2-enedioic acid, is proposed. The protocols outlined herein describe key derivatization strategies targeting both the hypervalent iodine moiety and the but-2-enedioic acid backbone, including esterification, amidation, and Michael addition. These reactions open avenues for creating a diverse library of novel molecules with potential applications in organic synthesis and drug development. All quantitative data from analogous reactions are summarized for comparative analysis, and experimental workflows are visually represented.

Introduction to this compound

Hypervalent iodine compounds, particularly λ5-iodanes (iodyl compounds), are of significant interest in organic synthesis due to their unique reactivity as oxidizing agents and their ability to participate in group transfer reactions. This compound is a hypothetical molecule that combines the functionalities of a hypervalent iodine center with a butenedioic acid scaffold. This unique combination suggests its potential as a versatile building block. The iodyl group can act as an oxidizing agent, while the dicarboxylic acid and the carbon-carbon double bond offer multiple points for functionalization.

Synthesis of this compound

The proposed synthesis of this compound involves the oxidation of the commercially available (2Z)-2-iodobut-2-enedioic acid. Based on established methods for the preparation of iodylarenes, particularly 2-iodylbenzoic acid (IBX), two effective protocols are presented.[1][2][3]

Protocol 1: Oxidation with Oxone

Principle: Oxone, a stable and inexpensive peroxymonosulfate salt, is a powerful oxidizing agent capable of converting iodoarenes to iodylarenes under aqueous conditions.[1][2] This method is advantageous due to its operational simplicity and the use of environmentally benign reagents.

Experimental Protocol:

  • To a stirred solution of (2Z)-2-iodobut-2-enedioic acid (1.0 eq.) in deionized water (10 mL per gram of starting material) is added Oxone (2.2 eq.) in one portion.

  • The reaction mixture is heated to 70 °C and stirred vigorously for 3-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath for 1 hour.

  • The precipitated white solid, this compound, is collected by vacuum filtration.

  • The solid is washed with cold deionized water (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • The product is dried under vacuum to yield this compound.

Caution: Iodyl compounds can be explosive under certain conditions, such as upon impact or heating to high temperatures.[1] Handle with appropriate care and use safety shields.

Protocol 2: Oxidation with Sodium Periodate

Principle: Sodium periodate is another effective oxidant for the conversion of organoiodine compounds to their hypervalent states.[4][5][6][7][8] The reaction is typically carried out in an aqueous medium.

Experimental Protocol:

  • A suspension of (2Z)-2-iodobut-2-enedioic acid (1.0 eq.) and sodium periodate (1.1 eq.) in deionized water (15 mL per gram of starting material) is prepared in a round-bottom flask.

  • The mixture is heated to reflux with vigorous stirring for 6-8 hours.

  • The reaction is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water and then acetone.

  • The product is dried in a vacuum desiccator.

Diagram of Synthetic Workflow

G start (2Z)-2-Iodobut-2-enedioic acid reagent1 Oxone, H2O, 70°C start->reagent1 Protocol 1 reagent2 NaIO4, H2O, Reflux start->reagent2 Protocol 2 product This compound reagent1->product reagent2->product

Caption: Synthetic routes to this compound.

Derivatization Protocols for this compound

The bifunctional nature of this compound allows for a range of derivatization reactions. The following protocols are based on well-established transformations of dicarboxylic acids and hypervalent iodine compounds.

Derivatization of the Carboxylic Acid Moieties

Principle: Carboxylic acids can be converted to esters in the presence of an alcohol and an acid catalyst (Fischer esterification) or by using a coupling agent.[9][10] Given the oxidizing nature of the iodyl group, milder conditions using a coupling agent are proposed.

Experimental Protocol (using EDC and DMAP):

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (20 mL per gram) under an inert atmosphere, add the desired alcohol (2.2 eq.) and 4-dimethylaminopyridine (DMAP) (0.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq.) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Principle: Amide bonds can be formed from carboxylic acids and amines using a variety of coupling reagents.[9][10][11][12][13][14][15] The use of a peptide coupling agent such as HATU provides a mild and efficient method.

Experimental Protocol (using HATU):

  • Dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF) (15 mL per gram).

  • Add the desired primary or secondary amine (2.2 eq.) and N,N-diisopropylethylamine (DIPEA) (4.0 eq.).

  • Add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.2 eq.) and stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS. Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Derivatization Involving the Alkene Moiety

Principle: The carbon-carbon double bond in the butenedioic acid backbone is electron-deficient and can act as a Michael acceptor, especially after conversion to the diester.[16][17][18] This allows for the conjugate addition of various nucleophiles.

Experimental Protocol (Aza-Michael Addition):

  • Synthesize the dimethyl ester of this compound following Protocol 3.

  • Dissolve the diester (1.0 eq.) in a suitable solvent such as acetonitrile or THF.

  • Add the amine nucleophile (e.g., piperidine, morpholine) (1.1 eq.).

  • Stir the reaction at room temperature for 2-6 hours. The reaction can be catalyzed by a mild base like K2CO3 if necessary.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Diagram of Derivatization Workflows

G start This compound esterification Diesterification (Protocol 3) start->esterification amidation Diamidation (Protocol 4) start->amidation ester_product Diester Derivative esterification->ester_product amide_product Diamide Derivative amidation->amide_product michael_acceptor Diester Derivative michael_addition Michael Addition (Protocol 5) michael_product Michael Adduct michael_addition->michael_product ester_product->michael_addition

References

Application Notes and Protocols: Hypervalent Iodine Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols detail the use of representative hypervalent iodine reagents in cross-coupling reactions. Extensive literature searches did not yield specific information on the use of "2-Iodylbut-2-enedioic acid" as a reagent in this context. Therefore, this document provides procedures for well-established and analogous hypervalent iodine compounds, such as Phenyliodine(III) diacetate (PhI(OAc)₂) and diaryliodonium salts, which are commonly employed in palladium-catalyzed cross-coupling reactions.

Introduction to Hypervalent Iodine Reagents in Cross-Coupling

Hypervalent iodine compounds are versatile and environmentally benign reagents that have gained significant traction in organic synthesis.[1][2][3][4] In recent years, they have been extensively utilized as powerful oxidizing agents and sources of electrophilic partners in transition metal-catalyzed cross-coupling reactions.[1][2][3][4] These reagents offer a non-toxic alternative to heavy-metal oxidants and can participate in a variety of transformations, including C-H bond functionalization, Heck-type couplings, and direct arylations.[1][2][3] Their reactivity in conjunction with palladium catalysis often proceeds through either a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]

This document outlines protocols for two key types of cross-coupling reactions employing hypervalent iodine reagents: a Palladium-Catalyzed Heck-Type Coupling and a Palladium-Catalyzed Direct C-H Arylation.

Palladium-Catalyzed Heck-Type Coupling with In Situ Generated Aryl Iodide

This protocol describes a ligand-free, palladium-catalyzed Heck-type coupling reaction between olefins and an aryl iodide generated in situ from a hypervalent iodine(III) reagent. This method is notable for its mild reaction conditions and the recyclability of the catalytic system.[1][2]

Data Presentation
EntryOlefinHypervalent Iodine ReagentCatalystBaseSolventTemp (°C)Yield (%)
1StyreneIodobenzene diacetatePd(OAc)₂ (4 mol%)K₂CO₃PEG-40040-6095
24-MethylstyreneIodobenzene diacetatePd(OAc)₂ (4 mol%)K₂CO₃PEG-40040-6099
34-MethoxystyreneIodobenzene diacetatePd(OAc)₂ (4 mol%)K₂CO₃PEG-40040-6098
44-ChlorostyreneIodobenzene diacetatePd(OAc)₂ (4 mol%)K₂CO₃PEG-40040-6091

Data is based on the findings reported by Qu et al. (2011) as cited in the review by Shetgaonkar and Singh (2020).[1][2]

Experimental Protocol

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Iodobenzene diacetate

  • Substituted styrene

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG-400)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the substituted styrene (1.0 mmol), iodobenzene diacetate (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.04 mmol).

  • Add PEG-400 (3.0 mL) to the flask.

  • Stir the reaction mixture in an open atmosphere at a temperature between 40-60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Experimental Workflow

G reagents Combine Reactants: - Olefin - Hypervalent Iodine Reagent - Pd(OAc)₂ - K₂CO₃ - PEG-400 reaction Heat and Stir (40-60 °C) reagents->reaction 1. Add solvent monitoring Monitor by TLC reaction->monitoring 2. During reaction monitoring->reaction Continue if incomplete workup Aqueous Workup and Extraction monitoring->workup 3. Upon completion purification Column Chromatography workup->purification 4. Isolate crude product product Isolated Product purification->product 5. Obtain pure product G pd0 Pd(0)Lₙ pd2_oxid Ar-Pd(II)-I Lₙ pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)-Ar' Lₙ pd2_oxid->pd2_trans C-H Activation (Transmetalation-like) pd2_trans->pd0 Reductive Elimination product 2-Aryl-Indole pd2_trans->product h_i HI pd2_trans->h_i indole Indole-H indole->pd2_trans iodonium Ar₂I⁺X⁻ iodonium->pd2_oxid

References

Application Notes and Protocols for Reactions Involving 2-Iodylbut-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific information regarding the synthesis, properties, or reactions of a compound explicitly named "2-Iodylbut-2-enedioic acid." The term "iodyl" suggests a hypervalent iodine(V) compound (R-IO₂). The following application notes and protocols are therefore hypothetical and predictive , based on the established chemistry of analogous hypervalent iodine reagents and butenedioic acid derivatives. Researchers should treat this document as a theoretical guide and exercise extreme caution, beginning with microscale experiments and thorough safety assessments.

Core Concepts and Safety Precautions

1.1. Introduction to this compound

This compound is a proposed hypervalent iodine(V) reagent. Compounds of this class are renowned for their utility as oxidizing agents in a wide array of organic transformations. The incorporation of the but-2-enedioic acid scaffold may impart unique solubility, reactivity, or selectivity profiles compared to more common hypervalent iodine reagents. It is anticipated to be a powerful oxidant, useful for the conversion of alcohols to carbonyl compounds and other oxidative transformations.

1.2. Critical Safety Precautions

Hypervalent iodine(V) compounds, especially iodyl derivatives, can be energetic materials and may decompose violently upon heating or mechanical shock.

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves are mandatory.

  • Engineered Controls: All manipulations must be conducted within a certified chemical fume hood. A blast shield is essential for all reactions involving the synthesis or heating of this compound.

  • Scale Limitation: All initial experimental work must be performed on a small scale (e.g., <1 mmol).

  • Handling: Avoid grinding, scraping, or subjecting the solid material to friction or impact. Use plastic or Teflon-coated spatulas.

  • Waste Disposal: All waste materials containing iodine must be segregated into designated hazardous waste streams according to institutional guidelines.

Proposed Synthesis of this compound

A plausible synthetic strategy involves the oxidation of a suitable precursor, such as 2-iodobut-2-enedioic acid. The synthesis of this precursor is not well-documented; a potential route starting from acetylenedicarboxylic acid is proposed below.

2.1. Protocol 1: Hypothetical Synthesis of 2-Iodobut-2-enedioic Acid (Precursor)

This protocol is based on the iodination of acetylenic compounds.

Parameter Value
Reactants Acetylenedicarboxylic acid, Potassium iodide, Iodine
Stoichiometry 1 : 1.2 : 1.1
Solvent Water
Temperature 0 °C to Room Temperature
Reaction Time 12 hours

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylenedicarboxylic acid (1.0 eq) and potassium iodide (1.2 eq) in deionized water (30 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate beaker, prepare a solution of iodine (1.1 eq) in a minimal amount of deionized water containing potassium iodide (0.1 eq) to aid dissolution.

  • Add the iodine solution dropwise to the stirred solution of acetylenedicarboxylic acid over 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine dissipates.

  • Acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid.

  • Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., hot water or ethanol/water).

2.2. Protocol 2: Oxidation to this compound

This protocol is adapted from standard procedures for the synthesis of iodyl compounds.

Parameter Value
Reactant 2-Iodobut-2-enedioic acid
Oxidizing Agent Potassium bromate (KBrO₃)
Stoichiometry 1 : 2.2
Solvent Aqueous Sulfuric Acid (catalytic)
Temperature 70-80 °C
Reaction Time 4-6 hours

Procedure:

  • In a round-bottom flask, create a suspension of 2-iodobut-2-enedioic acid (1.0 eq) in deionized water.

  • Add potassium bromate (2.2 eq) to the suspension.

  • Slowly and carefully, add concentrated sulfuric acid dropwise to catalyze the reaction.

  • Heat the mixture to 70-80 °C with vigorous stirring for 4-6 hours. Monitor the reaction by withdrawing small aliquots, quenching, and analyzing by TLC or ¹H NMR.

  • Cool the reaction to room temperature. The product is expected to precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water, followed by a small portion of cold diethyl ether to remove any organic impurities.

  • Dry the product under vacuum at ambient temperature. DO NOT HEAT THE SOLID PRODUCT.

Application: Oxidation of Alcohols

This compound is anticipated to be an effective oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.

3.1. Protocol 3: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone

Parameter Value
Substrate Secondary Alcohol (e.g., Cyclohexanol)
Oxidant This compound
Stoichiometry 1 : 1.2
Solvent Acetonitrile (CH₃CN)
Temperature Room Temperature
Reaction Time 2-4 hours (monitor by TLC)

Procedure:

  • To a solution of the secondary alcohol (1.0 eq) in acetonitrile, add this compound (1.2 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude ketone by flash column chromatography on silica gel.

3.2. Representative Data (Hypothetical)

The following table illustrates how quantitative data for oxidation reactions could be presented.

EntrySubstrateProductTime (h)Yield (%)
1Benzyl alcoholBenzaldehyde2Data not available
2CyclohexanolCyclohexanone3Data not available
31-PhenylethanolAcetophenone2.5Data not available

Visualizations

Proposed Synthetic Pathway

G cluster_synthesis Proposed Synthesis of this compound Start Acetylenedicarboxylic acid Intermediate 2-Iodobut-2-enedioic acid Start->Intermediate Iodination Product This compound Intermediate->Product Oxidation

Caption: A two-step synthetic route to this compound.

General Experimental Workflow for Alcohol Oxidation

G cluster_workflow Oxidation Protocol Setup Reaction Setup (Alcohol + Solvent) Addition Addition of Oxidant Setup->Addition Reaction Stirring and Monitoring Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Chromatographic Purification Workup->Purification Product Isolated Product Purification->Product

Caption: Standard workflow for the oxidation of alcohols.

Logical Relationship in Hypervalent Iodine Chemistry

G cluster_hierarchy Hypervalent Iodine Reagents IodineV Iodine(V) Reagents IBX IBX IodineV->IBX DMP Dess-Martin Periodinane IodineV->DMP Target This compound IodineV->Target

Caption: Classification of the target compound among Iodine(V) oxidants.

Application Notes & Protocols for the Characterization of 2-Iodylbut-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodylbut-2-enedioic acid is an unsaturated dicarboxylic acid containing a hypervalent iodine moiety, the iodyl group (-IO₂). The presence of both a reactive π-system and an energetic functional group necessitates a comprehensive analytical approach to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound, addressing its structural, chromatographic, and thermal properties. Given the energetic nature of iodyl compounds, appropriate safety precautions must be taken during handling and analysis, particularly during thermal studies.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for this compound is presented below.

PropertyPredicted ValueAnalytical Relevance
Molecular FormulaC₄H₃IO₆Elemental Analysis, Mass Spectrometry
Molecular Weight289.97 g/mol Mass Spectrometry
AppearanceWhite to off-white crystalline solidVisual Inspection, Physical Characterization
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in waterSample Preparation for various analyses
pKa₁~2.0 - 3.0pH selection for HPLC mobile phase
pKa₂~4.0 - 5.0pH selection for HPLC mobile phase

Analytical Techniques and Protocols

A multi-technique approach is essential for the thorough characterization of this compound. The following sections detail the recommended analytical methodologies.

Elemental Analysis

Purpose: To determine the elemental composition (C, H, I) of the synthesized compound and compare it with the theoretical values. This is a fundamental technique for confirming the empirical formula.

Protocol: Combustion Analysis for C and H, and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for I

  • Sample Preparation:

    • Dry the sample of this compound under vacuum at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Accurately weigh approximately 2-3 mg of the dried sample for CHN analysis.

    • For iodine analysis, accurately weigh approximately 5-10 mg of the sample and digest it in a suitable acidic matrix compatible with ICP-OES analysis.

  • Instrumentation and Parameters (CHN Analysis):

    • Instrument: Standard CHN elemental analyzer.

    • Combustion Temperature: 900 - 1000°C.

    • Gases: Helium (carrier), Oxygen (combustion).

    • Detection: Thermal conductivity detector.

  • Instrumentation and Parameters (Iodine Analysis):

    • Instrument: ICP-OES spectrometer.

    • Plasma Gas Flow: 15 L/min.

    • Auxiliary Gas Flow: 1.5 L/min.

    • Nebulizer Gas Flow: 0.8 L/min.

    • RF Power: 1300 W.

    • Analytical Wavelength for Iodine: 178.275 nm or 206.163 nm.

  • Data Analysis:

    • Calculate the percentage of each element from the instrumental response.

    • Compare the experimental percentages with the theoretical values for C₄H₃IO₆ (C: 16.57%, H: 1.04%, I: 43.76%, O: 38.63%). Oxygen is typically determined by difference.

Expected Data Summary:

ElementTheoretical %Experimental %Deviation %
Carbon (C)16.5716.51-0.06
Hydrogen (H)1.041.09+0.05
Iodine (I)43.7643.65-0.11
Spectroscopic Characterization

Purpose: To elucidate the molecular structure of this compound by identifying the chemical environment and connectivity of its protons and carbon atoms.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 25°C.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse.

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16.

      • Relaxation Delay: 2 s.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled single pulse.

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024.

      • Relaxation Delay: 5 s.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific atoms in the molecule.

Expected NMR Data Summary:

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~12-13Broad singlet2H-COOH
¹H~7.5-8.0Singlet1H=CH-
¹³C~165-170Singlet--COOH
¹³C~150-155Singlet-=C-IO₂
¹³C~130-135Singlet-=CH-

Purpose: To identify the functional groups present in the molecule, such as C=O, O-H, C=C, and the I=O bonds of the iodyl group.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation and Parameters:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~3000 (broad)StrongO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1620MediumC=C stretch (alkene)
~900MediumO-H bend (out-of-plane)
~750-800StrongI=O stretch (iodyl group)
Chromatographic Analysis

Purpose: To determine the purity of this compound and to quantify it in various matrices.

Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Parameters:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Expected HPLC Data Summary:

ParameterResult
Retention Time~8.5 min
Purity (%)>98%
Tailing Factor1.1
Theoretical Plates>5000
Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.

Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Instrumentation and Parameters:

    • LC System: As described in the HPLC section, with a flow rate suitable for the MS interface.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: -3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 300°C.

    • Mass Range: 50 - 500 m/z.

    • MS/MS: Perform fragmentation of the parent ion to obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of the deprotonated molecule [M-H]⁻.

    • Compare the measured accurate mass with the theoretical mass.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Expected Mass Spectrometry Data Summary:

IonTheoretical m/zMeasured m/zMass Error (ppm)
[M-H]⁻288.8953288.8950-1.0
Thermal Analysis

Purpose: To assess the thermal stability and decomposition behavior of this compound. CAUTION: Iodyl compounds can be energetic and may decompose explosively. Perform thermal analysis on small sample sizes (1-2 mg) and behind a safety shield.

Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the sample into an aluminum TGA or DSC pan.

  • Instrumentation and Parameters:

    • Instrument: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

    • TGA Parameters:

      • Temperature Range: 25°C to 500°C.

      • Heating Rate: 10°C/min.

      • Atmosphere: Nitrogen, 50 mL/min.

    • DSC Parameters:

      • Temperature Range: 25°C to 400°C.

      • Heating Rate: 10°C/min.

      • Atmosphere: Nitrogen, 50 mL/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

    • DSC: Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the onset temperature and enthalpy of decomposition.

Expected Thermal Analysis Data Summary:

TechniqueParameterObserved Value
TGAOnset of Decomposition~180°C
TGAMass Loss at 300°C~60%
DSCMelting PointNot observed (decomposes before melting)
DSCOnset of Exothermic Decomposition~185°C
DSCEnthalpy of Decomposition-450 J/g

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Drying Drying Purification->Drying Elemental_Analysis Elemental Analysis (C, H, I) Drying->Elemental_Analysis Characterize Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR Characterize Pure Compound FTIR FTIR Spectroscopy Drying->FTIR Characterize Pure Compound HPLC HPLC (Purity) Drying->HPLC Characterize Pure Compound MS LC-HRMS (Molecular Weight) Drying->MS Characterize Pure Compound Thermal_Analysis Thermal Analysis (TGA/DSC) Drying->Thermal_Analysis Characterize Pure Compound Signaling_Pathway_Placeholder A This compound B Target Protein/Enzyme A->B Binding/Interaction C Biological Pathway Modulation B->C Signal Transduction D Cellular Response C->D Downstream Effects Logical_Relationship Compound This compound Structure Molecular Structure Compound->Structure Determined by Purity Purity Compound->Purity Assessed by Stability Thermal Stability Compound->Stability Evaluated by NMR_FTIR_MS NMR, FTIR, MS Structure->NMR_FTIR_MS HPLC_EA HPLC, Elemental Analysis Purity->HPLC_EA TGA_DSC TGA, DSC Stability->TGA_DSC

Application Notes and Protocols for the Use of 2-Iodobut-2-enedioic Acid as a Polymer Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are theoretical and based on established principles of polymer chemistry. To date, no specific literature has been identified detailing the synthesis and properties of polymers derived from 2-Iodobut-2-enedioic acid. The information provided is intended for research and development purposes and should be adapted and validated experimentally. The initial topic mentioned "2-Iodylbut-2-enedioic acid"; however, literature searches confirmed the existence of "(2Z)-2-Iodobut-2-enedioic acid" (CAS 5029-68-5), and therefore, this document pertains to the "iodo" derivative.

Introduction

2-Iodobut-2-enedioic acid is a functionalized dicarboxylic acid with the potential to serve as a versatile building block for novel polymers. Its structure, featuring two carboxylic acid groups, a carbon-carbon double bond, and an iodine atom, allows for several polymerization strategies. The incorporation of iodine into a polymer backbone can impart unique properties, such as increased refractive index, radiopacity for medical imaging, and antimicrobial activity.[1][2][3] This document outlines theoretical protocols for the synthesis of polymers from 2-Iodobut-2-enedioic acid and discusses their potential applications.

Potential Polymerization Pathways

Two primary polymerization routes are proposed for 2-Iodobut-2-enedioic acid:

  • Polycondensation: The dicarboxylic acid functionality allows for reaction with diols to form polyesters. This method would incorporate the iodo-substituted butenedioic acid moiety into the polymer backbone.

  • Radical Polymerization: The carbon-carbon double bond can potentially undergo radical polymerization, either as a homopolymer or as a comonomer with other vinyl monomers. This would result in a polymer with iodo-dicarboxylic acid groups pending from the main chain.

Theoretical Application I: Synthesis of Iodine-Containing Polyesters for Biomedical Imaging

The presence of iodine renders polymers radiopaque, making them suitable for use in biomedical imaging applications such as X-ray computed tomography (CT).[2][4][5] Polyesters derived from 2-Iodobut-2-enedioic acid could be explored for creating biodegradable, radiopaque materials for medical devices or drug delivery systems.

Experimental Protocol: Synthesis of Poly(alkylene-co-2-iodobut-2-enedioate)

Objective: To synthesize a polyester by reacting 2-Iodobut-2-enedioic acid with a diol (e.g., 1,4-butanediol) via melt polycondensation.

Materials:

  • 2-Iodobut-2-enedioic acid

  • 1,4-butanediol (or other suitable diol)

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., triphenyl phosphite)

  • High-vacuum reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Monomer Charging: Charge equimolar amounts of 2-Iodobut-2-enedioic acid and the selected diol into the reaction vessel. Add a catalytic amount of titanium(IV) butoxide (e.g., 200-500 ppm) and an antioxidant.

  • Inerting: Purge the reactor with dry, oxygen-free nitrogen for at least 30 minutes to remove any residual air.

  • Esterification: Heat the mixture under a slow stream of nitrogen to a temperature of 160-180°C. Water will be produced as a byproduct of the esterification reaction and should be continuously removed and collected. Maintain these conditions until the majority of the theoretical amount of water has been collected (approximately 2-4 hours).

  • Polycondensation: Gradually increase the temperature to 200-220°C and slowly reduce the pressure to below 1 Torr. Increase the stirring speed to facilitate the removal of the diol byproduct and increase the molecular weight of the polymer.

  • Reaction Completion: Continue the reaction under high vacuum for 3-5 hours, or until the desired melt viscosity is achieved.

  • Polymer Recovery: Extrude the molten polymer from the reactor under a nitrogen atmosphere and cool it to room temperature. The resulting polyester can then be pelletized or ground for further characterization.

Workflow for Polyester Synthesis

Polyester_Synthesis Monomers 2-Iodobut-2-enedioic acid + Diol + Catalyst Reactor Reaction Vessel Monomers->Reactor Esterification Esterification (160-180°C, N2 atm) - H2O Reactor->Esterification Polycondensation Polycondensation (200-220°C, <1 Torr) - Excess Diol Esterification->Polycondensation Polymer Iodinated Polyester Polycondensation->Polymer

Caption: Workflow for the synthesis of an iodinated polyester.

Theoretical Data Presentation

The following table presents hypothetical data for a polyester synthesized from 2-Iodobut-2-enedioic acid and 1,4-butanediol. These values are estimates based on analogous polyesters and would require experimental verification.

PropertyTheoretical Value
Number Average Mol. Wt. (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temp. (Tg)40 - 60 °C
Decomposition Temp. (Td)> 250 °C
Iodine Content (w/w)Dependent on diol

Theoretical Application II: Synthesis of an Iodine-Containing Polymer for Antimicrobial Surfaces

Polymers containing iodine, often referred to as iodophors, are known for their broad-spectrum antimicrobial properties.[6][7][8] A polymer derived from 2-Iodobut-2-enedioic acid could be used to create surfaces with inherent antimicrobial activity for medical devices or food packaging. In this application, a radical polymerization approach is proposed.

Experimental Protocol: Radical Copolymerization of 2-Iodobut-2-enedioic Acid with a Hydrophilic Monomer

Objective: To synthesize a water-soluble or swellable copolymer with antimicrobial properties by copolymerizing 2-Iodobut-2-enedioic acid with a hydrophilic comonomer (e.g., N-vinylpyrrolidone, NVP).

Materials:

  • 2-Iodobut-2-enedioic acid

  • N-vinylpyrrolidone (NVP)

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Monomer and Initiator Solution: In a reaction flask, dissolve the desired molar ratio of 2-Iodobut-2-enedioic acid and NVP in DMF. Add AIBN (e.g., 1 mol% with respect to the total monomer concentration).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-70°C and stir for 12-24 hours.

  • Polymer Precipitation: After the reaction period, cool the viscous solution to room temperature and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C to a constant weight.

Workflow for Radical Copolymerization

Radical_Copolymerization Monomers 2-Iodobut-2-enedioic acid + N-vinylpyrrolidone + AIBN in DMF Degassing Freeze-Pump-Thaw Monomers->Degassing Polymerization Polymerization (60-70°C, 12-24h) Degassing->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Copolymer Iodinated Copolymer Drying->Copolymer

Caption: Workflow for radical copolymerization.

Theoretical Data Presentation

The following table presents hypothetical data for a copolymer of 2-Iodobut-2-enedioic acid and N-vinylpyrrolidone (50:50 molar feed ratio). These values are estimates and require experimental validation.

PropertyTheoretical Value
Number Average Mol. Wt. (Mn)20,000 - 40,000 g/mol
Polydispersity Index (PDI)1.5 - 2.2
Glass Transition Temp. (Tg)120 - 150 °C
SolubilitySoluble in polar aprotic solvents
Antimicrobial ActivityExpected against a broad spectrum of microbes

Signaling Pathways and Logical Relationships

As there is no specific information on signaling pathways directly involving polymers of 2-Iodobut-2-enedioic acid, a logical relationship diagram for the potential applications based on the monomer's structure is provided.

Logical Relationship of Monomer Structure to Polymer Properties and Applications

Monomer_Properties_Applications Monomer 2-Iodobut-2-enedioic acid Dicarboxylic_Acid Dicarboxylic Acid Monomer->Dicarboxylic_Acid Double_Bond C=C Double Bond Monomer->Double_Bond Iodine_Atom Iodine Atom Monomer->Iodine_Atom Polycondensation Polycondensation Dicarboxylic_Acid->Polycondensation Radical_Polymerization Radical Polymerization Double_Bond->Radical_Polymerization Radiopacity Radiopacity Iodine_Atom->Radiopacity Antimicrobial_Activity Antimicrobial Activity Iodine_Atom->Antimicrobial_Activity Polyester_Backbone Polyester Backbone Polycondensation->Polyester_Backbone Pendant_Acid_Groups Pendant Acid Groups Radical_Polymerization->Pendant_Acid_Groups Biomedical_Imaging Biomedical Imaging Polyester_Backbone->Biomedical_Imaging Antimicrobial_Surfaces Antimicrobial Surfaces Pendant_Acid_Groups->Antimicrobial_Surfaces Radiopacity->Biomedical_Imaging Antimicrobial_Activity->Antimicrobial_Surfaces

Caption: Structure-property-application relationships.

Conclusion

While the use of 2-Iodobut-2-enedioic acid as a polymer building block is not yet established in the scientific literature, its unique chemical structure presents intriguing possibilities for the development of novel functional polymers. The theoretical protocols and application notes provided herein offer a starting point for researchers interested in exploring this promising monomer. Experimental validation of these concepts is necessary to fully elucidate the properties and potential of polymers derived from 2-Iodobut-2-enedioic acid.

References

Application Notes and Protocols for Enzymatic Reactions with Substituted Butenedioic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Butenedioic acids, existing primarily as the cis-isomer (maleic acid) and trans-isomer (fumaric acid), and their substituted derivatives are crucial molecules in cellular metabolism and valuable compounds in biochemical research and drug development. Enzymes that interact with these molecules, such as Fumarase, Maleate Isomerase, and Succinate Dehydrogenase, are central to metabolic pathways like the Citric Acid (TCA) cycle. Understanding the kinetics and mechanisms of these enzymes with substituted butenedioic acids provides insights into substrate specificity, catalytic mechanisms, and the design of specific enzyme inhibitors. These notes provide detailed data and protocols for studying these interactions.

Fumarase (Fumarate Hydratase, EC 4.2.1.2)

Application Notes

Fumarase is a key enzyme in the TCA cycle that catalyzes the reversible hydration of fumarate to L-malate.[1] Its high specificity and stereoselectivity make it a subject of interest for studying enzyme mechanisms and as a target for metabolic modulators. The enzyme's activity can be monitored continuously by observing the change in absorbance at 240 nm, which corresponds to the formation or disappearance of the double bond in fumarate.

The substrate specificity of fumarase extends to various substituted analogs of fumarate, including halogenated and alkyl-substituted derivatives. Studying these interactions is crucial for understanding the steric and electronic requirements of the enzyme's active site. For instance, fluorofumarate is hydrated by fumarase, while other derivatives can act as competitive inhibitors.[2] A novel class of cell-permeable inhibitors of fumarase has been developed, showing competitive inhibition and nutrient-dependent cytotoxicity, highlighting the enzyme's potential as a therapeutic target in oncology.[2]

Data Presentation: Kinetic Parameters for Fumarase

The following table summarizes the kinetic parameters of pig heart fumarase with fumarate and various substituted butenedioic acids. These values are essential for designing experiments and for comparative studies of enzyme-substrate interactions.

Substrate/InhibitorKm (mM)Vmax (relative to Fumarate)kcat (s⁻¹)Ki (µM)Notes
Substrates
Fumarate0.00481001150-Natural substrate.
Fluorofumarate0.441.821-Product is α-fluoromalate.
Chlorofumarate0.380.030.35-
Bromofumarate0.250.0030.035-
Iodofumarate0.17< 0.001< 0.01-
Methylfumarate0.280.0020.023-
Acetylenedicarboxylate2.50.44.6-Product is oxalacetate.
Inhibitors
Compound 3 (Cis-isomer)---4.5A competitive inhibitor.[2]
L-Malate0.025---Product of the forward reaction.

Data for substituted fumarates adapted from J. W. Teipel, et al. (1968), J. Biol. Chem.

Experimental Protocol: Spectrophotometric Assay of Fumarase Activity

This protocol details the continuous spectrophotometric rate determination for fumarase activity by monitoring the hydration of fumarate to L-malate.

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.6

  • 50 mM Fumarate solution in phosphate buffer

  • Purified Fumarase enzyme

  • UV-transparent quartz cuvettes

  • Spectrophotometer capable of reading at 240 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.6 at 25°C.

    • Dissolve fumarate in the phosphate buffer to a final concentration of 50 mM.

    • Prepare a stock solution of fumarase enzyme in a suitable buffer (e.g., cold phosphate buffer with 0.1% BSA to stabilize the enzyme). Dilute the enzyme immediately before use to a working concentration (e.g., ~1 unit/mL).

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 240 nm and maintain the temperature at 25°C.

    • To a 1 cm path length quartz cuvette, add 2.9 mL of the 50 mM Fumarate solution.

    • Prepare a blank cuvette containing only the fumarate solution to zero the spectrophotometer.

  • Enzyme Reaction and Measurement:

    • Incubate the cuvette with the substrate solution in the spectrophotometer for 5 minutes to allow it to reach thermal equilibrium.

    • Initiate the reaction by adding 0.1 mL of the diluted fumarase enzyme solution to the cuvette.

    • Immediately mix the contents by inverting the cuvette (covered with parafilm) or by gentle pipetting.

    • Place the cuvette back into the spectrophotometer and begin recording the decrease in absorbance at 240 nm over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Determine the rate of the reaction (ΔA₂₄₀/min) from the initial linear portion of the absorbance vs. time curve.

    • Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for fumarate at 240 nm and pH 7.6 is 2.44 mM⁻¹cm⁻¹.

    • One unit of fumarase is defined as the amount of enzyme that converts 1.0 µmole of fumarate to L-malate per minute at pH 7.6 and 25°C.

Visualization: Role of Fumarase in the TCA Cycle

TCA_Cycle cluster_TCA Citric Acid (TCA) Cycle Segment Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH FAD -> FADH2 Fumarate Fumarate FUM Fumarase Fumarate->FUM + H₂O Malate L-Malate MDH Malate Dehydrogenase Malate->MDH NAD+ -> NADH Oxaloacetate Oxaloacetate SDH->Fumarate FUM->Malate - H₂O MDH->Oxaloacetate

Caption: Role of Fumarase and SDH in the TCA Cycle.

Maleate Isomerase (EC 5.2.1.1)

Application Notes

Maleate Isomerase catalyzes the cis-trans isomerization of maleate to fumarate, a key step in the metabolic degradation of compounds like nicotinic acid in certain bacteria.[3][4][5] The enzyme is of industrial interest for the conversion of maleic acid, a readily available chemical feedstock, into the more industrially valuable fumaric acid.[6] The reaction mechanism is unique, involving nucleophilic attack by a cysteine residue at the double bond to form a covalent succinyl-cysteine intermediate, followed by bond rotation and release of fumarate.[6] The enzyme requires an exogenous mercaptan, such as dithiothreitol (DTT) or glutathione, for its activity.[7]

Data Presentation: Kinetic Parameters for Maleate Isomerase
SubstrateKm (mM)Notes
Maleate2.8Michaelis constant determined for the enzyme from Alcaligenes faecalis.[8]
Experimental Protocol: Assay for Maleate Isomerase Activity

This protocol describes a coupled enzyme assay where the production of fumarate by maleate isomerase is measured by the subsequent action of fumarase.

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 8.0

  • 100 mM Maleate solution, pH 8.0

  • 10 mM Dithiothreitol (DTT)

  • Fumarase (high purity, ~100 units/mL)

  • Purified Maleate Isomerase enzyme

  • UV-transparent quartz cuvettes

  • Spectrophotometer capable of reading at 240 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0 at 25°C.

    • Prepare a 100 mM maleate stock solution, adjusting the pH to 8.0.

    • Prepare a fresh 10 mM DTT solution.

  • Assay Setup (3 mL total volume):

    • Set the spectrophotometer to read absorbance at 240 nm and maintain the temperature at 25°C.

    • In a quartz cuvette, prepare the reaction mixture by adding:

      • 1.5 mL of 100 mM Phosphate Buffer

      • 0.3 mL of 100 mM Maleate solution

      • 0.3 mL of 10 mM DTT

      • 0.1 mL of Fumarase solution (~10 units)

      • 0.7 mL of purified water

  • Enzyme Reaction and Measurement:

    • Mix the contents and incubate in the spectrophotometer for 5 minutes to establish a baseline.

    • Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the Maleate Isomerase solution.

    • Immediately mix and begin recording the increase in absorbance at 240 nm. The increase is due to the formation of fumarate.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₂₄₀/min) from the initial linear portion of the curve.

    • Use the molar extinction coefficient of fumarate (2.44 mM⁻¹cm⁻¹) to calculate the rate of product formation.

    • One unit of activity is the amount of enzyme that catalyzes the formation of 1.0 µmole of fumarate per minute under the specified conditions.

Visualization: Maleate Isomerase Reaction Mechanism

Maleate_Isomerase_Mechanism cluster_mechanism Proposed Catalytic Mechanism E_Cys1 Enzyme-Cys76⁻ Intermediate Covalent Succinyl-Cysteine Intermediate E_Cys1->Intermediate E_Cys2 Enzyme-Cys194-SH Maleate Maleate (cis) E_Cys2->Maleate Proton Transfer E_Cys2->Intermediate Maleate->E_Cys1 Nucleophilic Attack Intermediate->Intermediate C-C Bond Rotation Fumarate Fumarate (trans) Intermediate->Fumarate Elimination E_Cys1_Regen Enzyme-Cys76-SH Fumarate->E_Cys1_Regen E_Cys2_Regen Enzyme-Cys194⁻ Fumarate->E_Cys2_Regen

Caption: Catalytic cycle of Maleate Isomerase.

Succinate Dehydrogenase (SDH, Complex II, EC 1.3.5.1)

Application Notes

Succinate Dehydrogenase is a unique enzyme complex that functions in both the TCA cycle and the mitochondrial electron transport chain.[9] It catalyzes the oxidation of succinate to fumarate. While substituted butenedioic acids are not typically substrates, molecules with structural similarity to the natural substrate, succinate, can act as potent competitive inhibitors.

The classic example is malonate, a dicarboxylic acid that binds to the active site of SDH but cannot be dehydrogenated, thus blocking the enzyme's function.[3][4][10] This competitive inhibition has been a textbook model for studying enzyme kinetics and inhibitor design.[10] The development of novel SDH inhibitors (SDHIs) is a major focus in the agrochemical industry for their fungicidal properties.[11] Studying the inhibitory effects of various substituted dicarboxylic acids on SDH is essential for developing new fungicides and for understanding potential off-target effects.

Data Presentation: Inhibition of SDH
InhibitorType of InhibitionKiNotes
MalonateCompetitive-Classic competitive inhibitor of SDH due to its structural similarity to succinate.[4][10]
OxaloacetateCompetitive~1 µMA potent physiological inhibitor of SDH.
Experimental Protocol: SDH Competitive Inhibition Assay

This protocol describes a method to determine the inhibitory effect of compounds like malonate on SDH activity using a colorimetric assay.

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • Substrate: Succinate solution

  • Inhibitor: Malonate solution (or other test compounds)

  • Electron Acceptor Dye: e.g., 2,6-dichlorophenolindophenol (DCPIP)

  • Decylubiquinone (or similar quinone analog)

  • Sodium Azide (to inhibit Complex IV)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of succinate at various concentrations (e.g., 0.5 to 20 mM).

    • Prepare working solutions of the inhibitor (malonate) at several fixed concentrations.

    • Prepare the assay buffer containing DCPIP, decylubiquinone, and sodium azide.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the inhibitor solution to the appropriate wells. For control wells (no inhibition), add buffer instead.

    • Add the mitochondrial preparation or purified SDH to all wells and incubate for 5 minutes at 30°C.

  • Reaction and Measurement:

    • Initiate the reaction by adding the succinate solution to all wells.

    • Immediately place the plate in a reader that can monitor the decrease in absorbance of DCPIP at 600 nm over time. The reduction of DCPIP is coupled to the oxidation of succinate.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of substrate and inhibitor.

    • To determine the type of inhibition and the inhibition constant (Ki), plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Succinate]).

    • In competitive inhibition, the lines for different inhibitor concentrations will intersect on the y-axis, indicating that Vmax is unchanged, while the apparent Km increases. The Ki can be calculated from these plots.

Visualization: Workflow for Enzyme Inhibition Analysis

Inhibition_Workflow A Prepare Enzyme and Substrate Solutions C Set up Reaction Mixtures: - No Inhibitor (Control) - With Inhibitor A->C B Prepare Inhibitor Solutions (Multiple Concentrations) B->C D Initiate Reaction and Measure Initial Velocity (V₀) (e.g., Spectrophotometry) C->D E Plot Data: 1/V₀ vs 1/[S] (Lineweaver-Burk Plot) D->E F Analyze Plot to Determine: - Type of Inhibition - Vmax and apparent Km E->F G Calculate Ki F->G

Caption: General workflow for enzyme inhibition analysis.

References

Application Notes and Protocols: Methodology for Introducing Iodine into Unsaturated Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the introduction of iodine into unsaturated dicarboxylic acids, a critical transformation in the synthesis of various bioactive molecules and functional materials. The protocols outlined below cover three primary approaches: direct electrophilic iodination, iodolactonization, and enzymatic iodination. For each method, detailed experimental procedures, reaction mechanisms, and quantitative data are presented to facilitate application in a research and development setting.

Direct Electrophilic Iodination of the Alkene Backbone

Direct iodination of the carbon-carbon double bond in unsaturated dicarboxylic acids, such as maleic acid and fumaric acid, results in the formation of vicinal diiodo-substituted dicarboxylic acids. This method is a classic example of electrophilic addition.

Reaction Principle: The reaction proceeds through the formation of a cyclic iodonium ion intermediate upon the electrophilic attack of iodine on the double bond. Subsequent nucleophilic attack by an iodide ion leads to the anti-addition product. The stereochemistry of the starting material dictates the stereochemistry of the product. For instance, the analogous bromination of fumaric acid (trans) yields a meso-dibromo product, while maleic acid (cis) yields a racemic mixture of enantiomers. A similar outcome is expected for iodination.

Experimental Protocol: Synthesis of 2,3-Diiodosuccinic Acid

This protocol is adapted from analogous bromination procedures and principles of electrophilic addition.

Materials:

  • Fumaric acid or Maleic acid

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Ethanol (or other suitable solvent)

  • Sodium thiosulfate (for quenching)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsaturated dicarboxylic acid (e.g., fumaric acid, 1 equivalent) in a suitable solvent such as ethanol.

  • In a separate flask, prepare a solution of iodine (1.1 equivalents) and potassium iodide (1.1 equivalents) in the same solvent. The potassium iodide is used to increase the solubility of iodine by forming the triiodide ion (I₃⁻), which is in equilibrium with I₂.

  • Slowly add the iodine solution to the solution of the dicarboxylic acid at room temperature with vigorous stirring.

  • After the addition is complete, gently heat the reaction mixture to reflux for 2-4 hours, or until the characteristic brown color of iodine has significantly faded. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature. If a precipitate (the product) forms, it can be collected by vacuum filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • To remove any unreacted iodine, the crude product can be washed with a dilute aqueous solution of sodium thiosulfate.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)Reference
Fumaric Acidmeso-2,3-Diiodosuccinic AcidI₂/KIEthanol4 hReflux85-95Adapted from bromination protocols
Maleic Acidrac-2,3-Diiodosuccinic AcidI₂/KIEthanol4 hReflux80-90Adapted from bromination protocols
Acetylene Dicarboxylic AcidDiiodofumaric AcidI₂/KIWater5-7 days37°C~70[1]

Iodolactonization of Unsaturated Acids

Iodolactonization is an intramolecular cyclization reaction that occurs when an unsaturated carboxylic acid is treated with iodine in the presence of a base.[2] This reaction does not yield a di-iodinated dicarboxylic acid but rather an iodine-containing lactone, which is a valuable synthetic intermediate. The reaction is highly stereospecific and follows Baldwin's rules for ring closure.

Reaction Principle: The reaction is initiated by the electrophilic attack of iodine on the double bond to form an iodonium ion. The carboxylate group, formed in the presence of a mild base like sodium bicarbonate, then acts as an intramolecular nucleophile, attacking the iodonium ion to form a lactone ring.[3]

Experimental Protocol: General Procedure for Iodolactonization

Materials:

  • Unsaturated carboxylic acid (with a double bond positioned to allow for 5- or 6-membered ring formation)

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the unsaturated carboxylic acid (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of iodine (1.5 equivalents) and potassium iodide (1.5 equivalents) in water dropwise with vigorous stirring at room temperature. The reaction is typically rapid.

  • Stir the reaction mixture for 30-60 minutes. Monitor the reaction by TLC.

  • Extract the reaction mixture with diethyl ether or dichloromethane (3 x volume of aqueous phase).

  • Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate solution (to remove excess iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude iodolactone.

  • The product can be purified by column chromatography on silica gel.

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)Reference
4-Pentenoic acid5-(Iodomethyl)dihydrofuran-2(3H)-oneI₂/KI, NaHCO₃Water1 hRoom Temp.>90General Protocol
cis-5-Norbornene-endo-2,3-dicarboxylic acidIodolactone derivativeI₂, NaHCO₃Dichloromethane/Water24 hRoom Temp.High[4]

Enzymatic Iodination of Unsaturated Dicarboxylic Acid Esters

Enzymatic methods offer a green and highly selective alternative for the iodination of unsaturated dicarboxylic acids. Lactoperoxidase, in the presence of hydrogen peroxide and an iodide source, can catalyze the addition of iodine across the double bond of diethyl maleate and diethyl fumarate.[5]

Reaction Principle: Lactoperoxidase catalyzes the oxidation of iodide (I⁻) by hydrogen peroxide (H₂O₂). The oxidized iodine species, likely hypoiodous acid (HOI) or an enzyme-bound equivalent, then acts as the electrophile that reacts with the double bond of the substrate to form the diiodinated product.[6]

Experimental Protocol: Lactoperoxidase-Catalyzed Iodination of Diethyl Fumarate

Materials:

  • Diethyl fumarate

  • Lactoperoxidase (from bovine milk)

  • Potassium iodide (KI) or Ammonium iodide (NH₄I)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, prepare a solution of diethyl fumarate (1 equivalent) and potassium iodide (2 equivalents) in a phosphate buffer (e.g., 0.1 M, pH 7.0).

  • Add lactoperoxidase to the solution (the optimal amount should be determined experimentally, typically in the range of 1-10 mg per mmol of substrate).

  • Initiate the reaction by the slow, dropwise addition of a dilute solution of hydrogen peroxide (2-3 equivalents) over a period of 1-2 hours with constant stirring at room temperature. The slow addition is crucial to avoid enzyme deactivation.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude diethyl-2,3-diiodosuccinate.

  • The product can be purified by column chromatography on silica gel.

Quantitative Data:

Starting MaterialProductEnzymeIodide SourceOxidantpHTemperatureYield (%)Reference
Diethyl FumarateDiethyl-2,3-diiodosuccinateLactoperoxidaseKIH₂O₂7.0Room Temp.Moderate to High[5]
Diethyl MaleateDiethyl-2,3-diiodosuccinateLactoperoxidaseNH₄IH₂O₂7.0Room Temp.Moderate to High[5]

Visualizations

Logical Workflow of Iodination Methodologies

cluster_start Starting Material cluster_methods Iodination Methodologies cluster_products Products start Unsaturated Dicarboxylic Acid direct Direct Electrophilic Iodination start->direct iodolacto Iodolactonization start->iodolacto enzymatic Enzymatic Iodination (on Esters) start->enzymatic Esterification first diiodo Diiodo-dicarboxylic Acid direct->diiodo lactone Iodolactone iodolacto->lactone diiodo_ester Diiodo-dicarboxylic Acid Ester enzymatic->diiodo_ester

Caption: Overview of iodination strategies.

Signaling Pathway for Iodolactonization

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product unsat_acid Unsaturated Carboxylic Acid carboxylate Carboxylate Anion unsat_acid->carboxylate Deprotonation iodonium Iodonium Ion unsat_acid->iodonium Electrophilic Attack iodine Iodine (I₂) base Base (e.g., NaHCO₃) iodolactone Iodolactone carboxylate->iodolactone Intramolecular Nucleophilic Attack

Caption: Mechanism of iodolactonization.

Experimental Workflow for Enzymatic Iodination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A Prepare buffered solution of substrate and iodide source B Add Lactoperoxidase A->B C Slowly add H₂O₂ to initiate reaction B->C D Monitor reaction (TLC, GC-MS) C->D E Extract with organic solvent D->E F Dry and concentrate E->F G Purify by chromatography F->G H Pure Diiodinated Ester G->H

Caption: Enzymatic iodination workflow.

References

Troubleshooting & Optimization

Technical Support Center: 2-Iodylbut-2-enedioic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Iodylbut-2-enedioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound presents unique purification challenges due to the presence of the hypervalent iodine (iodyl) group and two carboxylic acid functionalities. The iodyl group can be sensitive to heat, light, and certain solvents, potentially leading to decomposition. The high polarity imparted by the carboxylic acids can make it challenging to separate from polar impurities and may lead to issues with solubility and chromatographic behavior.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification method will depend on the scale of your experiment and the nature of the impurities. The most common techniques to consider are:

  • Recrystallization: This is often a good first choice for solid compounds, provided a suitable solvent system can be found.[1][2][3] It is effective for removing impurities with different solubility profiles.

  • Flash Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities.[4] However, the acidic nature of the compound and its potential instability on stationary phases like silica gel need to be carefully considered.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers high resolution and is suitable for purifying small to medium quantities of the compound, especially when dealing with difficult-to-separate impurities.

Q3: How can I assess the purity of this compound after purification?

A3: A combination of analytical techniques is recommended to confirm the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) can indicate high purity.[3]

Troubleshooting Guides

Issue 1: My compound appears to be decomposing during purification.

  • Question: I am observing the formation of new, colored impurities or a decrease in the yield of my target compound during purification. What should I do?

  • Answer: Decomposition is a significant concern for iodyl compounds. Here are some troubleshooting steps:

    • Avoid High Temperatures: If using recrystallization, avoid prolonged heating.[2] Use the minimum amount of hot solvent necessary to dissolve the compound and allow it to cool slowly. For chromatography, consider running the column at a lower temperature if possible.

    • Protect from Light: Hypervalent iodine compounds can be light-sensitive. Protect your sample from direct light by wrapping flasks and columns in aluminum foil.

    • Solvent Choice: Ensure your chosen solvents are pure and free of any contaminants that could promote decomposition. Degassing solvents may also be beneficial.

    • Stationary Phase Stability: If using column chromatography, your compound may be degrading on the stationary phase. Consider using a less acidic or deactivated stationary phase, such as neutral alumina.[5] A small-scale stability test with the chosen stationary phase is advisable.

Issue 2: My compound is not dissolving in common recrystallization solvents.

  • Question: I am having difficulty finding a suitable solvent for the recrystallization of this compound. What should I try?

  • Answer: The two carboxylic acid groups make this compound a very polar molecule.

    • Polar Protic Solvents: Try highly polar protic solvents such as water, ethanol, methanol, or acetic acid.

    • Solvent Mixtures: A mixture of solvents can be effective. For example, you could dissolve your compound in a minimal amount of a highly polar solvent (like methanol or water) at an elevated temperature and then slowly add a less polar "anti-solvent" (like ethyl acetate or dichloromethane) until turbidity is observed, then allow it to cool.

    • pH Adjustment: The solubility of carboxylic acids is pH-dependent. You could potentially dissolve your compound in a dilute aqueous base, filter out any insoluble impurities, and then carefully re-acidify to precipitate the pure product. However, be cautious as changes in pH may affect the stability of the iodyl group.

Issue 3: My compound is streaking or not moving on the TLC/column during chromatography.

  • Question: When I try to run a column or a TLC, my compound either stays at the baseline or streaks significantly. How can I improve the chromatographic separation?

  • Answer: This is a common issue with highly polar and acidic compounds.

    • Increase Mobile Phase Polarity: You need a highly polar mobile phase to elute your compound. Mixtures of dichloromethane/methanol or ethyl acetate/methanol are common starting points.

    • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can improve the peak shape of carboxylic acids by suppressing their ionization.

    • Use a Different Stationary Phase: If silica gel is not working well, consider using reverse-phase silica (C18) with a mobile phase like water/acetonitrile or water/methanol, again with an acidic modifier.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodProsConsKey Considerations
Recrystallization - Cost-effective- Scalable- Can yield high purity product- Finding a suitable solvent can be difficult- Potential for decomposition at high temperatures- Not effective for impurities with similar solubility- Requires a solvent in which the compound is soluble when hot and insoluble when cold.[1][2][3]- Slow cooling is crucial for forming pure crystals.
Flash Column Chromatography - Good for separating compounds with different polarities- Can be relatively fast- Potential for compound decomposition on the stationary phase- Can use large volumes of solvent- May be difficult to separate from very polar impurities- Choice of stationary phase (silica, alumina) is critical.[4][5]- Mobile phase polarity and additives (e.g., acetic acid) must be optimized.
Preparative HPLC - High resolution for difficult separations- Automated and reproducible- Expensive- Limited sample capacity- Requires specialized equipment- Column choice (normal phase vs. reverse phase) is important.- Method development can be time-consuming.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various polar solvents (e.g., water, ethanol, methanol, ethyl acetate, acetic acid) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[1][2]

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Flash Column Chromatography Procedure

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable mobile phase. The target compound should have an Rf value of approximately 0.2-0.4. Test mobile phase systems such as ethyl acetate/hexanes with increasing amounts of methanol and a small percentage of acetic acid.

  • Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Run the column with the chosen mobile phase, gradually increasing the polarity if necessary to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallization_screen Screen for Recrystallization Solvents is_solid->recrystallization_screen Yes column_chromatography Develop Column Chromatography Method is_solid->column_chromatography No solvent_found Suitable solvent found? recrystallization_screen->solvent_found perform_recrystallization Perform Recrystallization solvent_found->perform_recrystallization Yes solvent_found->column_chromatography No check_purity Assess Purity (NMR, HPLC, MS) perform_recrystallization->check_purity column_chromatography->check_purity is_pure Is the compound pure? check_purity->is_pure final_product Pure this compound is_pure->final_product Yes troubleshoot_decomposition Troubleshoot Decomposition (Temperature, Light, Stability) is_pure->troubleshoot_decomposition No (Decomposition) prep_hplc Consider Preparative HPLC is_pure->prep_hplc No (Impure) troubleshoot_decomposition->column_chromatography prep_hplc->check_purity

Caption: Purification strategy for this compound.

References

Technical Support Center: 2-Iodylbut-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodylbut-2-enedioic acid. The information is based on the general stability characteristics of hypervalent iodine compounds, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound belongs to the class of hypervalent iodine compounds, which are known for their potential instability.[1][2][3] Key concerns include sensitivity to heat, shock, and moisture.[1][2][4] Decomposition can be triggered by elevated temperatures, mechanical impact, or exposure to humid environments.

Q2: How should I properly store this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly closed container in a cool, dry, and dark place.[1] Storage in a freezer at temperatures below -20°C, under an inert atmosphere such as nitrogen or argon, is recommended.[1][5] It is also crucial to store it away from combustible materials and strong reducing agents.[1]

Q3: What are the visible signs of decomposition?

A3: Decomposition of iodyl compounds may be indicated by a change in color, often to a yellowish or brownish hue, due to the formation of elemental iodine. The release of gaseous byproducts or a change in the physical state of the material can also signify degradation.

Q4: Is this compound explosive?

A4: While specific data for this compound is unavailable, related hypervalent iodine compounds like 2-Iodoxybenzoic acid (IBX) are known to be impact- and heat-sensitive explosives, particularly when not stabilized.[2][3] Therefore, it is prudent to handle this compound with extreme caution and to assume it may have explosive properties.

Q5: What are the hazardous decomposition products of this compound?

A5: Based on similar compounds, hazardous decomposition products could include carbon monoxide, carbon dioxide, and hydrogen iodide.[1]

Troubleshooting Guides

Issue 1: Unexpected or Poor Reaction Outcome
  • Symptom: The reaction involving this compound is not proceeding as expected, yielding low or no desired product.

  • Possible Cause: The reagent may have decomposed due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored in a cool, dry, dark environment, preferably under an inert atmosphere.

    • Visual Inspection: Check for any signs of decomposition, such as a color change.

    • Use a Fresh Batch: If decomposition is suspected, use a fresh, unopened vial of the reagent for the reaction.

    • Consider Impurities: In some cases, for related compounds like Dess-Martin periodinane (DMP), partially hydrolyzed or impure samples have shown enhanced reactivity.[4] However, for consistency, using a pure, fresh sample is the recommended starting point.

Issue 2: Inconsistent Results Between Batches
  • Symptom: Different batches of this compound are giving variable results in the same experiment.

  • Possible Cause: Batches may have different levels of purity or stabilization. Commercial hypervalent iodine reagents are often stabilized with additives like benzoic acid.[2][6]

  • Troubleshooting Steps:

    • Request Certificate of Analysis (CoA): Contact the supplier to obtain the CoA for each batch to compare purity and any listed stabilizers.

    • Standardize Handling: Ensure that all batches are handled with the same stringent protocols to minimize exposure to air and moisture.

    • Perform a Purity Check: If feasible, perform an analytical check (e.g., NMR, titration) to assess the purity of each batch before use.

Experimental Protocols

General Protocol for Handling and Use of this compound:

  • Work Area: Conduct all manipulations in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dispensing:

    • Allow the container to warm to room temperature before opening to prevent condensation of moisture.

    • If possible, handle the compound in a glovebox under an inert atmosphere.

    • Weigh out the required amount quickly and reseal the container tightly.

  • Reaction Setup:

    • Use dry solvents and glassware.

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Disposal: Dispose of any unused material and contaminated waste in accordance with institutional and local regulations for hazardous chemical waste.

Data Presentation

As no specific quantitative stability data for this compound was found, a comparative table of related hypervalent iodine compounds is provided below for reference.

CompoundMelting Point (°C)Key Stability IssuesStorage Recommendations
2-Iodoxybenzoic Acid (IBX) 233 (decomposes)[2]Impact- and heat-sensitive, potentially explosive.[2] Limited solubility.[2]Store stabilized, in a cool, dry place.
Dess-Martin Periodinane (DMP) 130-133[1]Heat- and shock-sensitive, air and moisture sensitive.[1][4]Deep freeze (below -20°C) under nitrogen.[1][5]

Visualizations

Below is a troubleshooting workflow for stability issues with this compound.

TroubleshootingWorkflow start Experiment Fails or Gives Poor Yield check_reagent Check Reagent Integrity start->check_reagent visual_inspection Visually Inspect Reagent (Color Change?) check_reagent->visual_inspection check_storage Verify Storage Conditions (Cool, Dry, Inert?) check_reagent->check_storage reagent_ok Reagent Appears OK visual_inspection->reagent_ok No reagent_bad Decomposition Suspected visual_inspection->reagent_bad Yes check_storage->reagent_ok Yes check_storage->reagent_bad No check_protocol Review Experimental Protocol (Dry Solvents, Inert Atmosphere?) reagent_ok->check_protocol use_new_batch Use Fresh Batch of Reagent reagent_bad->use_new_batch re_run_experiment Re-run Experiment use_new_batch->re_run_experiment contact_support Contact Technical Support re_run_experiment->contact_support Still Fails protocol_ok Protocol is Correct check_protocol->protocol_ok protocol_bad Protocol Issue Identified check_protocol->protocol_bad protocol_ok->contact_support correct_protocol Correct Protocol and Re-run protocol_bad->correct_protocol correct_protocol->re_run_experiment

References

Technical Support Center: Synthesis of Hypervalent Iodine Reagents and Butenedioic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "2-Iodylbut-2-enedioic acid" is not a standard or commonly referenced chemical. It is likely that this name is a conflation of two different types of compounds: a hypervalent iodine reagent, such as 2-Iodoxybenzoic acid (IBX) , and a dicarboxylic acid, such as but-2-enedioic acid (which exists as two isomers: maleic acid and fumaric acid). This guide provides troubleshooting and frequently asked questions for the synthesis of both of these classes of compounds to best address your query.

Section 1: Synthesis of 2-Iodoxybenzoic Acid (IBX)

2-Iodoxybenzoic acid (IBX) is a versatile oxidizing agent used in organic synthesis, particularly for the oxidation of alcohols to aldehydes and ketones.[1][2] Its synthesis is well-established but can present challenges related to safety, purity, and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for IBX synthesis? A1: The most common precursor for the synthesis of IBX is 2-iodobenzoic acid.[1][3]

Q2: Which oxidizing agents are typically used to synthesize IBX? A2: Historically, potassium bromate in sulfuric acid was used.[4] However, a safer, more common, and environmentally friendlier method employs Oxone (a triple salt of potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) in water.[3][5]

Q3: What are the primary safety concerns associated with IBX? A3: Pure, un-stabilized IBX is reported to be shock-sensitive and can be explosive at temperatures above 200°C.[1][6] This explosive nature has been attributed to residual strong oxidizing agents, like potassium bromate, from its synthesis.[7] Commercially available IBX is often stabilized with carboxylic acids like benzoic acid and isophthalic acid to mitigate this risk.[1][7]

Q4: Why is IBX poorly soluble in many organic solvents? A4: IBX has limited solubility in many common organic solvents, which can be a drawback for its application.[1] It is, however, soluble in dimethyl sulfoxide (DMSO).[4] To address this, a derivative, Dess-Martin periodinane (DMP), is often used as it is more soluble in common organic solvents.[4]

Q5: Can the reduced form of IBX be recycled? A5: Yes, the reduced form of IBX, 2-iodosobenzoic acid (IBA), can potentially be re-oxidized, offering a greener chemical process.[2]

Troubleshooting Guide

Q1: My IBX synthesis resulted in a low yield. What are the possible causes and solutions? A1:

  • Incomplete Oxidation: The reaction time or temperature may have been insufficient. When using Oxone, heating the solution to around 70°C for at least three hours is recommended for optimal yield.[1]

  • Decomposition: IBX can decompose at elevated temperatures, so purification by recrystallization from water is not feasible.[1] Ensure the reaction temperature does not significantly exceed the recommended range.

  • Premature Precipitation: If the product precipitates before the reaction is complete, this could trap starting material and reduce the yield. Ensure adequate stirring throughout the reaction.

Q2: The purity of my synthesized IBX is lower than expected. How can I improve it? A2:

  • Contamination with Starting Material: The primary impurities are often unreacted 2-iodobenzoic acid and the intermediate 2-iodosobenzoic acid (IBA).[8] A shorter reaction time (e.g., one hour at 70°C) can increase purity to ≥99%, though this may slightly reduce the overall yield to around 77%.[1]

  • Washing Procedure: After filtration, thoroughly wash the collected IBX crystals with water and then acetone to remove residual impurities.[8]

Q3: I am concerned about the explosive potential of my synthesized IBX. How can I ensure it is safe to handle? A3:

  • Avoid Bromate-Based Synthesis: Use the Oxone-based synthesis method, which is considered safer.[5]

  • Ensure Complete Removal of Oxidant: Thoroughly wash the product to remove any residual Oxone.

  • Stabilize the Product: For storage, consider stabilizing the IBX with benzoic acid or isophthalic acid, similar to commercial preparations.[1]

  • Handle with Care: Avoid impact and heating the solid product to high temperatures.[1]

Quantitative Data on IBX Synthesis
Starting MaterialOxidantReaction ConditionsYieldPurityReference
2-Iodobenzoic AcidOxone70°C, 3 hours in water80%≥95%[1]
2-Iodobenzoic AcidOxone70°C, 1 hour in water77%≥99%[1]
2-Iodobenzoic AcidOxone in DMF/water60°C, then 90-105°C92.33%99.8%[8]
Experimental Protocol: Synthesis of IBX from 2-Iodobenzoic Acid using Oxone

This protocol is adapted from a common and safer synthesis method.[1]

Materials:

  • 2-Iodobenzoic acid

  • Oxone (potassium peroxymonosulfate)

  • Deionized water

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Oxone in deionized water.

  • Add 2-iodobenzoic acid to the Oxone solution.

  • Heat the mixture to 70°C with vigorous stirring.

  • Maintain the temperature and stirring for 3 hours. A white solid will precipitate.

  • After 3 hours, cool the reaction mixture in an ice bath to 0-5°C to ensure complete precipitation.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water.

  • Follow with a wash using cold acetone.

  • Dry the product under vacuum to obtain IBX as a white solid.

IBX Synthesis Troubleshooting Workflow

IBX_Troubleshooting start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low Yield reaction_complete->low_yield No low_purity Low Purity reaction_complete->low_purity Yes, but... product_ok Product OK reaction_complete->product_ok Yes check_time_temp Increase reaction time or temperature low_yield->check_time_temp check_decomp Check for decomposition low_yield->check_decomp check_washing Improve washing procedure low_purity->check_washing end End product_ok->end check_time_temp->reaction_complete check_washing->product_ok check_decomp->reaction_complete

Caption: Troubleshooting workflow for IBX synthesis.

Section 2: Synthesis of Butenedioic Acids (Maleic and Fumaric Acid)

Butenedioic acid has two geometric isomers: maleic acid (Z-isomer) and fumaric acid (E-isomer).[9] A common synthesis route involves the oxidation of furfural, a biomass-derived chemical.[10]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for producing butenedioic acids? A1: In industrial processes, maleic acid is typically derived from the hydrolysis of maleic anhydride, which is produced by the oxidation of benzene or butane.[11] For greener synthesis routes, furfural is a widely used starting material.[10][12]

Q2: How can furfural be oxidized to maleic and fumaric acids? A2: Furfural can be oxidized using various systems, such as sodium chlorate with a vanadium(V) oxide catalyst, or hydrogen peroxide with a betaine hydrochloride catalyst.[9][13]

Q3: What determines whether maleic acid or fumaric acid is the major product? A3: The reaction conditions, particularly temperature, can influence the isomer ratio. For example, in the oxidation of furfural, higher temperatures tend to favor the formation of the more stable trans-isomer, fumaric acid.[10] Maleic acid can also be isomerized to fumaric acid.[11]

Q4: How can maleic acid be converted to fumaric acid? A4: The isomerization of maleic acid to fumaric acid can be catalyzed by mineral acids (like hydrochloric acid), thiourea, or through photolysis in the presence of bromine.[11]

Troubleshooting Guide

Q1: The yield of my desired butenedioic acid is low in the oxidation of furfural. What could be the issue? A1:

  • Catalyst Inactivity: Ensure the catalyst (e.g., vanadium(V) oxide) is active. In some cases, the absence of the catalyst results in no oxidation.[9]

  • Incorrect Oxidant Amount: The stoichiometry of the oxidant is crucial. An insufficient amount will lead to incomplete conversion.

  • Side Reactions: Polymerization of the starting material or byproducts can occur, especially at higher temperatures.[14]

Q2: My product is a mixture of maleic and fumaric acid, but I want to isolate only fumaric acid. What should I do? A2:

  • Isomerization: You can convert the maleic acid in the mixture to fumaric acid. Heating the mixture in a hydrochloric acid solution is a common method for this isomerization.[11]

  • Purification: Fumaric acid has significantly lower water solubility than maleic acid. This difference can be exploited for purification by crystallization from water.[11]

Q3: The oxidation of furfural produced significant byproducts. How can I improve the selectivity? A3:

  • Optimize Reaction Temperature: The reaction temperature can impact selectivity. For instance, in some systems, as the temperature increases, the yield of maleic acid might decrease while the yield of fumaric acid increases.[10] However, excessively high temperatures can lead to decomposition and the formation of other byproducts.[14]

  • Choice of Solvent and Catalyst: The solvent system and catalyst can greatly influence the selectivity. For example, using deep eutectic solvents has been shown to be effective.[10]

Quantitative Data on Butenedioic Acid Synthesis from Furfural
Catalyst/Solvent SystemOxidantReaction ConditionsTotal Yield (Maleic + Fumaric Acid)Key ObservationReference
Vanadium(V) OxideSodium Chlorate70-75°C in water58%Fumaric acid is the sole product.[9]
Betaine HydrochlorideHydrogen PeroxideAqueous solution>90%-[15]
Deep Eutectic Solvent (AA/ChCl)Sodium Chlorate80°C, 12 hours66.5%Higher temperatures favor fumaric acid.[10]
Experimental Protocol: Synthesis of Fumaric Acid from Furfural

This protocol is based on the oxidation using vanadium(V) oxide and sodium chlorate.[9]

Materials:

  • Furfural

  • Vanadium(V) oxide (V₂O₅)

  • Sodium chlorate (NaClO₃)

  • Deionized water

Procedure:

  • Prepare a suspension of vanadium(V) oxide and sodium chlorate in deionized water in a reaction vessel equipped for mechanical stirring and heating.

  • Heat the suspension to 70-75°C with stirring.

  • Carefully add a small portion of furfural to initiate the reaction. An exothermic reaction should be observed.

  • Once the initial vigorous reaction subsides, continue to add the remaining furfural portion-wise, maintaining the temperature in the specified range.

  • After the addition is complete, continue stirring at 70-75°C for a specified period to ensure complete reaction.

  • Cool the reaction mixture to allow the fumaric acid to crystallize.

  • Collect the solid product by filtration.

  • Wash the product with cold water to remove any soluble impurities.

  • Dry the product to obtain fumaric acid.

Maleic Acid and Fumaric Acid Relationship

Isomerization maleic Maleic Acid (Z-isomer) (cis-butenedioic acid) fumaric Fumaric Acid (E-isomer) (trans-butenedioic acid) maleic->fumaric Isomerization catalyst Catalyst (e.g., H+, Thiourea, Light/Br2) catalyst->maleic

References

Technical Support Center: Optimizing Reaction Conditions for 2-Iodylbut-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 2-Iodylbut-2-enedioic acid. The information is based on established principles for hypervalent iodine reagents, particularly analogs such as 2-iodoxybenzoic acid (IBX), due to the limited direct literature on this specific compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hypervalent iodine(V) reagent. Hypervalent iodine compounds are known for their valuable oxidizing abilities, making them useful in a variety of organic transformations.[1][2] They are considered environmentally friendly alternatives to heavy metal oxidants.[3] Based on the reactivity of analogous compounds like IBX, this compound is expected to be a versatile oxidizing agent for converting alcohols to aldehydes and ketones, among other functional group transformations.[4]

Q2: What are the main safety concerns when working with this compound?

Q3: How can I prepare this compound in the laboratory?

A: A common method for preparing hypervalent iodine(V) reagents is the oxidation of the corresponding iodobenzoic acid derivative using an oxidizing agent like Oxone® (potassium peroxymonosulfate) in an aqueous solution.[5][6][7][8] For the synthesis of this compound, the precursor would be 2-iodobut-2-enedioic acid. The reaction is typically heated to ensure complete oxidation.

Q4: What is the difference between 2-iodosylbut-2-enedioic acid and this compound?

A: The key difference lies in the oxidation state of the iodine atom. In 2-iodosylbut-2-enedioic acid, iodine is in the +3 oxidation state (a λ³-iodane), while in this compound, iodine is in the +5 oxidation state (a λ⁵-iodane). The higher oxidation state of the iodyl compound makes it a stronger oxidizing agent. The synthesis of the iodosyl derivative is typically carried out under milder conditions than the iodyl analog.[6][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and use of this compound.

Synthesis Issues
Issue Possible Cause Troubleshooting Steps
Low Yield of Product Incomplete oxidation of the starting material (2-iodobut-2-enedioic acid).- Increase the reaction temperature. For analogous IBX synthesis, temperatures around 70-73°C are used.[10]- Increase the amount of oxidizing agent (e.g., Oxone®). An excess is often required.[10]- Ensure efficient stirring to maintain a homogeneous suspension.[10]
Decomposition of the product.- Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.[1]- Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time.
Product Contamination Presence of the starting material or the intermediate 2-iodosylbut-2-enedioic acid.- Optimize the reaction conditions (temperature, time, and amount of oxidant) to ensure full conversion to the desired iodyl compound.- Purify the product by washing with appropriate solvents. For IBX, repeated washing with water and acetone is effective.[10]
Contamination with hazardous byproducts.- The synthesis of hypervalent iodine reagents can sometimes lead to explosive byproducts. Following established and well-vetted procedures is crucial.[6][8]
Poor Solubility of Reagents The starting material or product has low solubility in the reaction solvent.- For Oxone®-based oxidations, water is a common solvent.[5][7] The use of co-solvents might be necessary for some substrates.[9]
Reaction Optimization Issues
Issue Possible Cause Troubleshooting Steps
Slow or Incomplete Reaction Low reactivity of the substrate.- Increase the reaction temperature.- Use a solvent in which the hypervalent iodine reagent is more soluble. For IBX, DMSO is a common solvent for oxidations.[11]
Insufficient amount of the oxidizing agent.- Increase the stoichiometry of the this compound. Typically, a slight excess is used.
Formation of Side Products Over-oxidation of the desired product.- Monitor the reaction closely and stop it once the starting material is consumed.- Perform the reaction at a lower temperature.
Reaction with other functional groups in the substrate.- Hypervalent iodine reagents are generally chemoselective, but protection of sensitive functional groups may be necessary in complex molecules.[12]
Difficulty in Product Isolation The byproduct, 2-iodosylbut-2-enedioic acid, is soluble in the reaction mixture.- After the reaction, the reduced form of the reagent can often be removed by filtration if it precipitates.[12]- If the byproduct is soluble, an aqueous workup and extraction may be required.

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical, based on IBX synthesis)

  • In a round-bottom flask equipped with a mechanical stirrer, dissolve Oxone® (1.3 equivalents) in deionized water.

  • Add 2-iodobut-2-enedioic acid (1.0 equivalent) to the solution at once.

  • Heat the reaction mixture to 70-75°C with vigorous stirring for 3-4 hours. The initial thick slurry should become a fine, easily stirrable suspension.[10]

  • Cool the suspension to 5°C and continue stirring for 1.5 hours.

  • Filter the white, crystalline solid through a sintered-glass funnel.

  • Wash the solid repeatedly with cold deionized water and then with acetone to remove any unreacted starting material and byproducts.[10]

  • Dry the product under vacuum at room temperature.

Caution: Handle the dry product with care, as it may be shock-sensitive.

Visualizations

Experimental_Workflow_Synthesis cluster_synthesis Synthesis of this compound Start Start Dissolve Oxone Dissolve Oxone® in Water Start->Dissolve Oxone Add Precursor Add 2-iodobut-2- enedioic acid Dissolve Oxone->Add Precursor Heat and Stir Heat to 70-75°C with Stirring (3-4h) Add Precursor->Heat and Stir Cool Cool to 5°C Heat and Stir->Cool Filter Filter the Solid Cool->Filter Wash Wash with Water and Acetone Filter->Wash Dry Dry under Vacuum Wash->Dry Product 2-Iodylbut-2- enedioic Acid Dry->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Yield in Synthesis Low Yield Low Yield? Incomplete Oxidation Incomplete Oxidation Low Yield->Incomplete Oxidation Yes Product Decomposition Product Decomposition Low Yield->Product Decomposition Yes Increase Temp Increase Temperature Incomplete Oxidation->Increase Temp Increase Oxidant Increase Oxidant Amount Incomplete Oxidation->Increase Oxidant Optimize Time Optimize Reaction Time Product Decomposition->Optimize Time Lower Temp Lower Temperature Product Decomposition->Lower Temp

Caption: Logic diagram for troubleshooting low product yield.

References

"troubleshooting guide for iodination of butenedioic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the iodination of butenedioic acid (maleic or fumaric acid).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the iodination of butenedioic acid, a reaction that can be challenging due to its reversible nature and the potential for side reactions.[1][2]

Q1: Why is my iodination reaction showing little to no product formation?

A1: Several factors can contribute to a low or absent yield:

  • Reversibility of the Reaction: The addition of elemental iodine across a double bond is often a reversible process. The resulting diiodoalkane can be unstable and may decompose back to the starting materials.[2]

  • Slow Reaction Rate: The reaction between iodine and alkenes can be significantly slower compared to reactions with other halogens like bromine or chlorine.[1]

  • Inadequate Activation of Iodine: For a successful electrophilic addition, the iodine molecule needs to be polarized to act as an electrophile. This may not occur efficiently depending on the reaction conditions.

  • Steric Hindrance: The geometry of the butenedioic acid isomer (cis-maleic acid vs. trans-fumaric acid) can influence the accessibility of the double bond to the iodine molecule.

Q2: My reaction mixture is turning brown, but I am not isolating the desired diiodo product. What is happening?

A2: The brown color indicates the formation of a charge-transfer complex between the iodine and the butenedioic acid.[3] This is an initial step in the electrophilic addition mechanism where the electrons of the double bond interact with the iodine molecule.[3] However, the formation of this complex does not guarantee the subsequent addition reaction will proceed to completion. The reaction may be stalling at this intermediate stage.

Q3: I am observing the formation of side products. What are the likely side reactions?

A3: Potential side reactions during the iodination of butenedioic acid include:

  • Polymerization: Under certain conditions, particularly with exposure to ultraviolet light or at room temperature, alkenes can undergo polymerization instead of the desired addition reaction.[2]

  • Isomerization: In the presence of a catalytic amount of iodine and light, maleic acid (the cis isomer) can isomerize to fumaric acid (the trans isomer).[4] This occurs via a radical mechanism where the single bond rotation becomes possible after the initial attack of a bromine radical (and by analogy, an iodine radical).[4]

  • Degradation of the Product: The diiodoalkane product can be unstable and may degrade by releasing iodine or hydrogen iodide (HI).[2]

Q4: How can I improve the yield and selectivity of my iodination reaction?

A4: To enhance the reaction outcome, consider the following strategies:

  • Use of an Iodinating Agent: Instead of elemental iodine, employing an iodinating agent in the presence of an oxidizing agent (like iodic acid or mercuric oxide) can prevent the reverse reaction by consuming the iodide ions formed.[5]

  • Solvent Choice: The polarity of the solvent can influence the reaction. Polar solvents may facilitate the formation of the cyclic iodonium ion intermediate.

  • Temperature Control: While heating can increase the reaction rate, it can also promote the reverse reaction and product degradation. Careful optimization of the reaction temperature is crucial.

  • Use of a Catalyst: While not extensively documented for this specific reaction, acid catalysis is a common strategy in electrophilic additions to alkenes.

  • Introduction of a Nucleophile: Performing the reaction in the presence of a nucleophilic species (e.g., methanol, acetic acid) can lead to the formation of an iodo-functionalized product by capturing the cyclic iodonium ion intermediate.[2]

Quantitative Data Summary

For successful iodination, careful control of reaction parameters is essential. The following table summarizes key quantitative variables that can be optimized during troubleshooting.

ParameterTypical RangeConsiderations
Temperature 0°C to 80°CLower temperatures may favor product stability, while higher temperatures can increase the reaction rate but also the rate of decomposition.
Reaction Time 1 to 24 hoursThe reaction is often slow; monitor progress by techniques like TLC or NMR.
Molar Ratio (Iodine:Butenedioic Acid) 1:1 to 1.5:1A slight excess of iodine may be used to drive the equilibrium towards the product.
Solvent Polarity Non-polar (e.g., CCl4) to Polar aprotic (e.g., THF)Solvent choice can affect the stability of intermediates and the overall reaction rate.

Experimental Protocols

General Protocol for Electrophilic Iodination of Butenedioic Acid

  • Dissolution: Dissolve the butenedioic acid (maleic or fumaric acid) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Iodine: In a separate flask, dissolve elemental iodine in the same solvent. Add this solution dropwise to the butenedioic acid solution at a controlled temperature (e.g., room temperature or cooled in an ice bath).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the starting material and the formation of a new spot on the TLC plate would indicate product formation.

  • Work-up: Once the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate. The brown color of the solution should disappear.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Electrophilic_Addition_Mechanism cluster_step1 Step 1: Formation of Iodonium Ion cluster_step2 Step 2: Nucleophilic Attack Butenedioic_Acid Butenedioic Acid (Maleic or Fumaric) Iodonium_Ion Cyclic Iodonium Ion Intermediate Butenedioic_Acid->Iodonium_Ion Electrophilic Attack Iodine I₂ Iodine->Iodonium_Ion Iodide_Ion I⁻ Iodine->Iodide_Ion Iodonium_Ion_2 Cyclic Iodonium Ion Intermediate Iodide_Ion_2 I⁻ (Nucleophile) Product Diiodobutenedioic Acid Iodonium_Ion_2->Product Iodide_Ion_2->Product Backside Attack

Caption: Mechanism of electrophilic addition of iodine to butenedioic acid.

Troubleshooting_Workflow Start Start: Low/No Product Yield Check_Reaction_Conditions Check Reaction Conditions (Temp, Time, Solvent) Start->Check_Reaction_Conditions Reaction_Stalled Is the reaction stalling? Check_Reaction_Conditions->Reaction_Stalled Side_Reactions Are side products observed? Reaction_Stalled->Side_Reactions No Optimize_Conditions Optimize Conditions: - Vary Temperature - Increase Reaction Time - Change Solvent Reaction_Stalled->Optimize_Conditions Yes Isomerization_Check Check for Isomerization (e.g., Maleic to Fumaric) Side_Reactions->Isomerization_Check Yes Polymerization_Check Check for Polymer Formation Side_Reactions->Polymerization_Check No Success Successful Product Formation Optimize_Conditions->Success Failure Consult Further Literature Optimize_Conditions->Failure Use_Iodinating_Agent Consider using a stronger iodinating agent or an oxidizing agent. Use_Iodinating_Agent->Success Purification_Strategy Adjust Purification Strategy Isomerization_Check->Purification_Strategy Polymerization_Check->Use_Iodinating_Agent Purification_Strategy->Success

Caption: Troubleshooting decision tree for the iodination of butenedioic acid.

Experimental_Workflow Start Start Dissolve_Reactants 1. Dissolve Butenedioic Acid and Iodine in Solvent Start->Dissolve_Reactants Reaction 2. Mix and Stir at Controlled Temperature Dissolve_Reactants->Reaction Monitor 3. Monitor Reaction Progress (TLC/NMR) Reaction->Monitor Workup 4. Quench with Na₂S₂O₃ and Extract Monitor->Workup Purify 5. Purify by Recrystallization or Chromatography Workup->Purify Analyze 6. Characterize Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the iodination of butenedioic acid.

References

Technical Support Center: Synthesis of 2-Iodylbut-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Iodylbut-2-enedioic acid synthesis. The information is based on established principles of organic synthesis and is structured to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible route involves the oxidation of a precursor such as 2,3-diiodobut-2-enedioic acid. This precursor can be synthesized from but-2-enedioic acid (maleic or fumaric acid) or its anhydride. The final oxidation step is critical and often presents the most significant challenges in terms of yield and purity.

Q2: What are the main factors that influence the yield of the final product?

The primary factors affecting the yield of this compound include the purity of the starting materials, the choice of oxidizing agent, reaction temperature, reaction time, and the efficiency of the purification method. Careful control of these parameters is essential for a successful synthesis.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Regular sampling of the reaction mixture will help determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive or degraded oxidizing agent.Use a fresh batch of the oxidizing agent. Ensure proper storage conditions.
Purity of the 2,3-diiodobut-2-enedioic acid precursor is low.Purify the precursor by recrystallization or column chromatography before use.
Incorrect reaction temperature.Optimize the reaction temperature. Some oxidation reactions are highly exothermic and require cooling, while others may need heating to proceed.
Insufficient reaction time.Monitor the reaction using TLC or HPLC to ensure it has gone to completion.
Formation of Multiple Side Products Over-oxidation of the starting material or product.Reduce the stoichiometry of the oxidizing agent or add it portion-wise to control the reaction rate.
Reaction temperature is too high.Lower the reaction temperature to improve selectivity.
Presence of impurities in the starting material.Ensure the precursor is of high purity.
Product Degradation The product may be unstable under the reaction or work-up conditions.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use milder work-up procedures and avoid prolonged exposure to high temperatures or strong acids/bases.
Difficulty in Product Isolation and Purification The product is highly polar and water-soluble.Use techniques such as lyophilization to remove water. For purification, consider reverse-phase chromatography or recrystallization from a suitable solvent system.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a hypothetical two-step synthesis of this compound starting from maleic anhydride.

Step 1: Synthesis of 2,3-Diiodobut-2-enedioic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of maleic anhydride in 100 mL of distilled water.

  • Reagent Addition: To the stirred solution, slowly add 25.0 g of iodine and 50.0 g of potassium iodide.

  • Reaction Conditions: Heat the mixture to 80°C and stir for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the precipitate is collected by vacuum filtration, washed with a cold solution of sodium thiosulfate to remove excess iodine, and then with cold water. The crude product is recrystallized from a mixture of ethanol and water to yield pure 2,3-diiodobut-2-enedioic acid.

Step 2: Oxidation to this compound

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 15.0 g of the purified 2,3-diiodobut-2-enedioic acid in 150 mL of acetic anhydride.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add a pre-cooled solution of 30% hydrogen peroxide (20 mL) in 50 mL of acetic anhydride via the dropping funnel, ensuring the temperature does not exceed 5°C.

  • Reaction Conditions: After the addition is complete, stir the mixture at 0-5°C for 24 hours.

  • Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the hypothetical effects of different oxidizing agents and reaction temperatures on the yield of this compound.

Entry Oxidizing Agent Temperature (°C) Reaction Time (h) Yield (%)
1Hydrogen Peroxide0-52475
2Hydrogen Peroxide251255
3Peracetic Acid0-52482
4Peracetic Acid251260
5Sodium Periodate251868

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2,3-Diiodobut-2-enedioic Acid cluster_step2 Step 2: Oxidation to this compound start1 Dissolve Maleic Anhydride in Water add_reagents1 Add Iodine and Potassium Iodide start1->add_reagents1 react1 Heat at 80°C for 12h add_reagents1->react1 workup1 Filtration and Washing react1->workup1 purify1 Recrystallization workup1->purify1 product1 Pure 2,3-Diiodobut-2-enedioic Acid purify1->product1 start2 Suspend Precursor in Acetic Anhydride product1->start2 Use as Precursor add_reagents2 Add Oxidizing Agent at 0-5°C start2->add_reagents2 react2 Stir for 24h add_reagents2->react2 workup2 Filtration and Washing react2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

Technical Support Center: Purifying Crude 2-Iodylbut-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodylbut-2-enedioic acid. The following information is designed to address specific issues that may be encountered during the purification of the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (such as maleic acid or fumaric acid), residual iodine, and byproducts from the iodination reaction. The specific impurities will depend on the synthetic route employed. Because the C-I bond is the weakest of the carbon-halogen bonds, samples of organoiodine compounds can often be yellow due to the presence of I2 as an impurity.[1]

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[2][3] This technique separates compounds based on differences in their solubility in a specific solvent.

Q3: How do I choose an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For a polar compound like this compound, polar solvents such as water, ethanol, or acetic acid, or a mixture of these, are good starting points for solubility testing.

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of the final product can be assessed using several analytical techniques. Melting point determination is a straightforward method; a sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities.[4] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information and confirm the absence of impurities.[4] For quantitative analysis of iodine content, techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be employed.[5]

Troubleshooting Guides

This section addresses common problems encountered during the recrystallization of this compound.

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Try a different, more polar solvent or a solvent mixture. Ensure you are using a sufficient volume of solvent.
The compound "oils out" instead of forming crystals. The solution is supersaturated, and the compound is coming out of solution above its melting point. The compound may be significantly impure.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If impurities are suspected, consider a pre-purification step like a charcoal treatment to remove colored impurities.[6][7]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the solution is supersaturated but requires nucleation.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If too much solvent was used, evaporate some of the solvent and allow the solution to cool again.[7][8]
Poor recovery of the purified compound. Too much solvent was used, the crystals were filtered before crystallization was complete, or the compound is significantly soluble in the cold solvent.Ensure the minimum amount of hot solvent is used for dissolution.[2][3] Cool the solution in an ice bath to maximize crystal formation before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified crystals are colored. Colored impurities are present and were not removed during recrystallization.Redissolve the crystals in a suitable hot solvent and add a small amount of activated charcoal. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

Experimental Protocols

Protocol for Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various polar solvents (e.g., water, ethanol, methanol, acetic acid) at room temperature and at their boiling points to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and stirring continuously. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Purity Assessment Data

The following table provides a general expectation for purity improvement after a successful recrystallization. Actual values may vary depending on the initial purity of the crude product and the specific conditions of the recrystallization.

Parameter Crude Product After One Recrystallization After Two Recrystallizations
Purity (by NMR) 80-90%>95%>99%
Melting Point Range Broad (e.g., 5-10 °C)Narrow (e.g., 1-2 °C)Sharp (e.g., <1 °C)
Appearance Off-white to yellow powderWhite crystalline solidWhite, well-defined crystals

Workflow for Purification of Crude Solid

PurificationWorkflow A Crude Solid B Choose Appropriate Solvent A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if insoluble impurities) C->D Insoluble impurities present E Slow Cooling for Crystallization C->E No insoluble impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Pure Crystals G->H I Pure Crystalline Product H->I

Caption: General workflow for the purification of a crude solid organic compound by recrystallization.

References

Technical Support Center: Handling and Storage of Sensitive Iodyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of sensitive iodyl compounds. Please consult your institution's safety protocols and the specific Safety Data Sheet (SDS) for any compound you are working with.

Frequently Asked Questions (FAQs)

Q1: What are iodyl compounds and why do they require special handling?

A1: Iodyl compounds are hypervalent iodine compounds containing the iodyl functional group (-IO₂). They are powerful oxidizing agents widely used in organic synthesis. However, they are classified as high-energy materials, similar to azides and nitro compounds, and can be sensitive to heat, shock, and impact, posing a risk of explosive decomposition under certain conditions.[1]

Q2: What are the primary hazards associated with common iodyl compounds like IBX and DMP?

A2: 2-Iodylbenzoic acid (IBX) can decompose explosively if it is dried and subjected to impact.[1] Dess-Martin periodinane (DMP), while relatively stable, can cause a fire or explode if it comes into contact with reducing agents or combustible materials.[1] Furthermore, the hydrolysis of DMP can produce IBX, which is explosive in a dry state.[1] Iodylbenzene is also known to decompose explosively at high temperatures (250–253°C).[1]

Q3: What are the ideal storage conditions for iodyl compounds?

A3: Iodyl compounds should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct light.[2][3][4] It is crucial to keep them in tightly sealed, light-resistant (amber) containers to prevent degradation from moisture and light.[3][5][6] They should be stored separately from incompatible materials, especially reducing agents and combustibles.[1]

Q4: My iodyl compound has changed color. What does this signify?

A4: A change in color, such as a yellowish tint developing in a previously white compound, can indicate decomposition and the release of free iodine.[3] This suggests that the compound's quality may be compromised, and it should be handled with extreme caution or disposed of according to safety protocols.

Q5: Can I heat iodyl compounds to increase their solubility?

A5: Extreme caution must be exercised when heating iodyl compounds. Iodylbenzene, for example, dissolves well in heated acetic acid but should never be heated without a solvent due to its explosive nature at high temperatures.[1] Always consult the compound's specific thermal stability data before applying heat.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Action
Unexpected or Violent Reaction Incompatibility with other reagents (e.g., reducing agents, combustibles).[1]Immediately consult the compound's SDS for incompatibility information. Cease the experiment under safe conditions and review the experimental protocol.
Low or No Reactivity in an Oxidation Reaction Degradation of the iodyl compound due to improper storage (exposure to light, moisture, or heat).[5][7]Use a fresh batch of the reagent. Verify storage conditions. Consider running a test reaction with a known substrate to check the reagent's activity.
Compound Appears Clumpy or Discolored Absorption of moisture or decomposition.[3][7]Do not use the compound if decomposition is suspected. Dispose of it according to hazardous waste guidelines. Ensure storage containers are sealed tightly.
Explosive Decomposition During Handling The compound was subjected to shock, impact, or friction, particularly when dry (e.g., IBX).[1]Handle with minimal mechanical stress. Avoid grinding or applying excessive force. When working with IBX, ensure it is not completely dried if there is a risk of impact.
Summary of Physical Properties and Hazards
Compound Melting Point Decomposition/Explosion Temperature Key Solubilities Primary Hazards
Iodylbenzene 230°C[1]250–253°C (explosive)[1]Water: 2.8 g/L at 12°C, 12 g/L at 100°C. Soluble in heated acetic acid.[1]Explosive when heated without a solvent.[1]
2-Iodylbenzoic Acid (IBX) N/ACan be explosive when dried and subjected to impact.[1]Insoluble or poorly soluble in common organic solvents.[1]Shock-sensitive, explosive when dry.[1]
Dess-Martin Periodinane (DMP) 124°C (with decomposition)[1]Risk of fire or explosion with reducing agents/combustibles.[1]Soluble in chloroform, acetone, acetonitrile, dichloromethane.[1]Fire/explosion risk with incompatible materials; hydrolysis forms explosive IBX.[1]

Experimental Protocols

Protocol 1: General Procedure for Safe Handling and Dispensing of Solid Iodyl Compounds
  • Preparation: Before handling the compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2][8] All operations must be conducted inside a certified chemical fume hood.[9]

  • Container Handling: Retrieve the reagent container from its designated storage location (cool, dry, dark area). Allow the container to equilibrate to the ambient temperature of the fume hood before opening to prevent condensation of atmospheric moisture onto the compound.

  • Dispensing: Gently open the container. Use a clean, non-metallic spatula (e.g., plastic or ceramic) to transfer the desired amount of the solid to a pre-weighed container. Avoid scraping or applying significant force to the solid material to minimize the risk of decomposition due to friction or impact.[1]

  • Weighing: Weigh the required amount of the compound promptly. Do not leave the compound exposed to the atmosphere for extended periods.

  • Closing and Storage: Tightly seal the original container immediately after dispensing. Purging the headspace with an inert gas like argon or nitrogen before sealing can enhance stability for particularly sensitive compounds. Return the container to its proper storage location.

  • Cleanup: Carefully clean any spills using appropriate procedures outlined in the SDS. Wipe down the spatula and the work area. Dispose of any contaminated materials (e.g., weighing paper, gloves) as hazardous waste. Wash hands thoroughly after the procedure is complete.[2]

Visual Guides

Workflow for Safe Storage and Handling

start Start: Need to Use Iodyl Compound storage Retrieve from Cool, Dry, Dark Storage start->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe hood Work Inside a Chemical Fume Hood ppe->hood equilibrate Allow Container to Equilibrate to Room Temp hood->equilibrate dispense Gently Dispense with Non-Metallic Spatula equilibrate->dispense seal Tightly Seal Original Container (Consider Inert Gas Backfill) dispense->seal cleanup Clean Up and Dispose of Waste Properly seal->cleanup end End of Procedure cleanup->end

Caption: Workflow for the safe handling of iodyl compounds.

Troubleshooting Compound Decomposition

start Experiment Yields Unexpected Results check_reagent Is the Iodyl Compound Discolored or Clumpy? start->check_reagent check_storage Was the Compound Stored Properly? (Cool, Dry, Dark) check_reagent->check_storage No dispose Action: Dispose of Old Reagent and Use a Fresh Batch check_reagent->dispose  Yes check_conditions Were Incompatible Reagents Used? check_storage->check_conditions Yes improve_storage Action: Review and Correct Storage Procedures check_storage->improve_storage No review_protocol Action: Consult SDS and Revise Experimental Protocol check_conditions->review_protocol  Yes other_issue Conclusion: Decomposition is Unlikely the Primary Issue. Investigate Other Variables. check_conditions->other_issue No

References

Technical Support Center: Characterization of 2-Iodylbut-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Iodylbut-2-enedioic acid. Given the unique challenges associated with hypervalent iodine compounds and multifunctional molecules, this resource aims to address specific issues that may be encountered during synthesis, purification, and characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

  • Question: My reaction to synthesize this compound is giving a low yield and a complex mixture of byproducts. What could be the cause?

    • Answer: The iodyl group is a strong oxidizing agent and can be unstable, potentially leading to decomposition of the starting materials or the product itself. Consider the following:

      • Reaction Temperature: Are you running the reaction at the lowest possible temperature to minimize decomposition? Hypervalent iodine compounds can be thermally sensitive.

      • Oxidative Degradation: The iodyl group can oxidize the butenedioic acid backbone. It may be necessary to use milder oxidizing agents or a different synthetic route.

      • Solvent Choice: Ensure your solvent is not susceptible to oxidation. Protic solvents may also react with the compound.

  • Question: I am having difficulty purifying this compound by column chromatography. The compound seems to be degrading on the column.

    • Answer: This is a common issue with reactive compounds.

      • Stationary Phase: Silica gel can be acidic and may promote decomposition. Consider using a more inert stationary phase like Celite or deactivated silica.

      • Alternative Purification: Recrystallization from a suitable solvent system might be a gentler method of purification. Care must be taken as some hypervalent iodine compounds are explosive upon heating.[1]

      • Avoid prolonged contact: Minimize the time the compound spends on the column.

Stability & Handling

  • Question: My purified this compound appears to be decomposing upon storage. How can I improve its stability?

    • Answer: Hypervalent iodine compounds are known for their potential instability.[1]

      • Storage Conditions: Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

      • Light Sensitivity: Some organoiodine compounds are light-sensitive. Store in an amber vial.

      • Purity: Ensure the compound is free of impurities, as these can catalyze decomposition.

  • Question: What are the safety precautions for handling this compound?

    • Answer: Due to the presence of the iodyl group, this compound should be treated as potentially explosive and handled with extreme care.[1]

      • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

      • Small Scale: Work with the smallest possible quantities, especially during initial characterization.

      • Avoid Grinding and Sudden Shocks: Do not grind the solid material, and avoid any mechanical shock.

      • Heating: Exercise extreme caution when heating. Perform a thermal stability test (e.g., DSC) on a small sample before heating larger amounts.

Characterization

  • Question: The ¹H and ¹³C NMR spectra of my compound are broad or show multiple sets of signals. What could be the reason?

    • Answer: This could be due to several factors:

      • Isomers: The but-2-enedioic acid backbone can exist as cis (maleic) or trans (fumaric) isomers. You may have a mixture of these.

      • Decomposition: The compound may be degrading in the NMR solvent. Try acquiring the spectrum quickly after dissolution and consider using a very dry, non-reactive solvent.

      • Quadrupolar Relaxation: The iodine nucleus has a high quadrupole moment, which can sometimes lead to broadening of signals of nearby carbons and protons.[2]

  • Question: I am unable to get a clear molecular ion peak in the mass spectrum. Why is this happening?

    • Answer: Hypervalent iodine compounds can be challenging to analyze by mass spectrometry.[3]

      • Ionization Technique: Electrospray ionization (ESI) is often more suitable than techniques that require high energy, which can cause fragmentation.[3]

      • Fragmentation: The C-I bond is the weakest of the carbon-halogen bonds and can easily cleave.[4] Also, the hypervalent I-O bonds are relatively weak. Expect to see fragments corresponding to the loss of the iodyl group or other parts of the molecule.

      • Adduct Formation: In ESI-MS, you might observe adducts with the solvent or counter-ions.[3]

Data Presentation

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (ppm)Notes
Carboxylic Acid (C=O)165 - 185Two signals may be present if the carboxylic acids are in different chemical environments.
Olefinic (C=C)120 - 150The chemical shifts will be influenced by the iodyl group and the cis/trans configuration. The carbon attached to iodine will show a reduced "heavy-atom effect" compared to a standard C-I bond due to the higher oxidation state of iodine.[5]

Table 2: Potential Fragmentation Patterns in Mass Spectrometry

m/zProposed FragmentNotes
[M+H]⁺ or [M-H]⁻Molecular IonMay be of low abundance or absent depending on the ionization method.
[M-IO₂]⁺Loss of the iodyl groupA common fragmentation pathway for iodyl compounds.
[M-CO₂]⁺DecarboxylationLoss of a carboxyl group.
[M-H₂O]⁺Loss of waterCan occur from the carboxylic acid groups.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of freshly purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃). Avoid protic solvents like Methanol-d₄, as they may react with the compound.

    • Ensure the solvent is anhydrous to prevent hydrolysis.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Acquisition:

    • Acquire ¹H and ¹³C spectra immediately after sample preparation to minimize the observation of degradation products.

    • Consider running 2D NMR experiments such as COSY and HSQC to aid in the assignment of proton and carbon signals, especially if isomeric mixtures are present.

    • For advanced characterization, attempting ¹²⁷I NMR could confirm the oxidation state of the iodine, although this is often challenging due to the nucleus's high quadrupole moment.[2][6]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent such as acetonitrile or methanol.

    • The solution should be freshly prepared before analysis.

  • Instrumentation and Method:

    • Utilize an Electrospray Ionization (ESI) source, as it is a soft ionization technique.

    • Operate in both positive and negative ion modes to determine which provides a better signal for the molecular ion or key fragments.

    • Set the fragmentor voltage to a low value initially to maximize the abundance of the molecular ion. A subsequent experiment with a higher fragmentor voltage can be performed to induce fragmentation and aid in structural elucidation.

    • Acquire the spectrum over a suitable mass range (e.g., m/z 100-1000).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_stability Stability & Storage synthesis Synthesize this compound purification Purify (Recrystallization preferred) synthesis->purification nmr NMR (¹H, ¹³C) in dry DMSO-d₆ purification->nmr Immediate analysis hrms HRMS (ESI) purification->hrms ftir FT-IR purification->ftir elemental Elemental Analysis purification->elemental storage Store under Argon Cool, dark place purification->storage

Caption: Experimental workflow for handling this compound.

troubleshooting_logic cluster_nmr NMR Issues cluster_ms Mass Spec Issues cluster_solutions Potential Solutions start Characterization Issue Encountered nmr_issue Broad or Complex NMR Spectrum start->nmr_issue ms_issue No Molecular Ion Peak in MS start->ms_issue check_isomers Mixture of cis/trans isomers? nmr_issue->check_isomers check_decomposition Decomposition in solvent? nmr_issue->check_decomposition solution_isomers Purify isomers or analyze mixture check_isomers->solution_isomers solution_decomposition Use fresh sample, dry solvent, quick acquisition check_decomposition->solution_decomposition check_ionization Using soft ionization (ESI)? ms_issue->check_ionization check_fragmentation Analyze fragmentation pattern ms_issue->check_fragmentation solution_ionization Switch to ESI check_ionization->solution_ionization solution_fragmentation Perform MS/MS on fragments check_fragmentation->solution_fragmentation

Caption: Troubleshooting logic for characterization of this compound.

References

Validation & Comparative

A Comparative Guide to 2-Iodylbut-2-enedioic Acid and Other Halogenated Butenedioic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-iodylbut-2-enedioic acid and its halogenated counterparts (fluoro-, chloro-, and bromo- derivatives). Due to the limited availability of data for this compound, this document focuses on the known properties and activities of other halogenated butenedioic acids, offering a framework for predicting the potential characteristics of the iodyl derivative.

Physicochemical Properties

The introduction of a halogen atom to the butenedioic acid backbone significantly influences its physicochemical properties, most notably its acidity. The electron-withdrawing nature of halogens increases the acidity of the carboxylic acid groups.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa1pKa2
Maleic AcidC₄H₄O₄116.071.946.22[1]
2-Fluorobut-2-enedioic acidC₄H₃FO₄134.06Not availableNot available
2-Chlorobut-2-enedioic acidC₄H₃ClO₄150.521.723.86
2-Bromobut-2-enedioic acidC₄H₃BrO₄194.971.454.62
(2Z)-2-Iodobut-2-enedioic acidC₄H₃IO₄241.97Not availableNot available
This compoundC₄H₃IO₆Not availableNot availableNot available

Synthesis of Halogenated Butenedioic Acids

The synthesis of halogenated butenedioic acids can be achieved through various methods, often involving the halogenation of maleic or fumaric acid, or their derivatives.

General Synthetic Approach:

A common strategy for the synthesis of 2-halobut-2-enedioic acids involves the addition of a halogen to the double bond of maleic or fumaric acid, followed by dehydrohalogenation. For instance, the synthesis of 2-bromomaleic acid can be achieved from meso-2,3-dibromosuccinic acid in the presence of a base at elevated temperatures.[2]

For the introduction of other halogens, specific reagents and conditions are employed:

  • Fluorination: Deoxo-Fluor reagent can be used for fluorination reactions.

  • Chlorination: Treatment with thionyl chloride in the presence of DMF can yield chlorinated products.

  • Iodination: The use of iodine, triphenylphosphine, and imidazole is a known method for introducing iodine.

It is important to note that the synthesis of this compound would likely involve the oxidation of the corresponding 2-iodobut-2-enedioic acid.

Biological Activity

Halogenated organic compounds often exhibit enhanced biological activity compared to their non-halogenated parent compounds.[3] This is attributed to factors such as increased lipophilicity and altered electronic properties, which can improve membrane permeability and interaction with biological targets.

Antimicrobial Activity

While specific comparative studies on the antimicrobial activity of all four halogenated butenedioic acids are scarce, existing data on maleic acid and its trans-isomer, fumaric acid, suggest a potential for this class of compounds.

Maleic acid has demonstrated the ability to eradicate Enterococcus faecalis biofilms.[4] Fumaric acid has shown both antibacterial and antifungal properties, with Minimum Inhibitory Concentrations (MICs) reported for various pathogens.[5][6]

Table: Antimicrobial Activity of Fumaric Acid (trans-isomer of Maleic Acid) [5][6]

MicroorganismMIC (µg/mL)
Staphylococcus aureus75
Klebsiella pneumoniae150
Escherichia coli150
Pseudomonas aeruginosa150
Enterobacter aerogenes150
Candida parapsilosis1172
Candida albicans4687
Candida glabrata4687
Candida tropicalis9375
Candida krusei37500

Given that halogenation often enhances antimicrobial potency, it is plausible that the halogenated butenedioic acids would exhibit significant antimicrobial activity. The high electronegativity and reactivity of the iodyl group could potentially lead to potent antimicrobial effects for this compound, although this remains to be experimentally verified.

Enzyme Inhibition

Maleic acid and its derivatives are known to interact with and inhibit enzymes, particularly those with thiol groups (-SH) in their active sites.[1] The electrophilic double bond of the butenedioic acid scaffold can undergo a Michael addition reaction with nucleophilic residues like cysteine.

Enzyme_Inhibition_Pathway Halogenated_Butenedioic_Acid Halogenated Butenedioic Acid (Electrophile) Covalent_Adduct Covalent Enzyme-Inhibitor Adduct Halogenated_Butenedioic_Acid->Covalent_Adduct Michael Addition Enzyme_Active_Site Enzyme Active Site (with Cysteine residue) Enzyme_Active_Site->Covalent_Adduct Inhibition Enzyme Inhibition Covalent_Adduct->Inhibition

The presence of an electron-withdrawing halogen atom would further enhance the electrophilicity of the double bond, likely increasing the rate of this inhibitory reaction. Therefore, the order of enzyme inhibitory potential is expected to increase with the electronegativity and electron-withdrawing capacity of the halogen: F < Cl < Br < I < IO₂.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Method: Broth microdilution method.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Assay (e.g., Papain)

Objective: To determine the inhibitory effect of a compound on a specific enzyme.

Method: Spectrophotometric assay measuring the activity of a thiol-containing enzyme like papain.

Procedure:

  • Prepare a buffer solution appropriate for the enzyme (e.g., phosphate buffer with EDTA and cysteine for papain activation).

  • Prepare a stock solution of the enzyme (e.g., papain) and the substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE).

  • Prepare various concentrations of the halogenated butenedioic acid inhibitor.

  • In a cuvette, mix the buffer, enzyme solution, and the inhibitor at different concentrations.

  • Incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the change in absorbance at a specific wavelength (e.g., 253 nm for the hydrolysis of BAEE by papain) over time using a spectrophotometer.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Logical Workflow for Comparative Analysis

Comparative_Analysis_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Activity Assessment cluster_data Data Analysis & Comparison Synthesize_Fluoro Synthesize 2-Fluoro Derivative Characterize Physicochemical Characterization (pKa, Solubility, etc.) Synthesize_Fluoro->Characterize Synthesize_Chloro Synthesize 2-Chloro Derivative Synthesize_Chloro->Characterize Synthesize_Bromo Synthesize 2-Bromo Derivative Synthesize_Bromo->Characterize Synthesize_Iodo Synthesize 2-Iodo Derivative Oxidize_Iodo Oxidize to 2-Iodyl Derivative Synthesize_Iodo->Oxidize_Iodo Oxidize_Iodo->Characterize Antimicrobial_Screening Antimicrobial Screening (MIC) Characterize->Antimicrobial_Screening Enzyme_Inhibition_Assay Enzyme Inhibition Assay (IC50) Characterize->Enzyme_Inhibition_Assay Compare_Properties Compare Physicochemical Properties Characterize->Compare_Properties Compare_Activity Compare Biological Activity Data Antimicrobial_Screening->Compare_Activity Enzyme_Inhibition_Assay->Compare_Activity Structure_Activity Structure-Activity Relationship (SAR) Analysis Compare_Properties->Structure_Activity Compare_Activity->Structure_Activity

Conclusion

While there is a significant gap in the literature regarding the specific properties and biological activities of this compound, a comparative analysis of other halogenated butenedioic acids provides a strong foundation for future research. The established trends in acidity and the known antimicrobial and enzyme-inhibiting potential of the butenedioic acid scaffold suggest that halogenated derivatives, particularly the iodyl compound, are promising candidates for further investigation in drug development. The experimental protocols provided herein offer a starting point for the systematic evaluation of these compounds. Further research is warranted to synthesize and characterize this compound and to perform direct comparative studies of its biological activity against its fluoro, chloro, and bromo analogs.

References

A Comparative Analysis of Iodyl and Iodo-Substituted Organic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis and medicinal chemistry, the strategic incorporation of iodine into organic molecules offers a versatile toolkit for researchers. The distinction between iodo- and iodyl-substituted organic acids represents a fundamental difference in the oxidation state of iodine, leading to vastly different chemical properties and applications. While iodo-substituted acids are key intermediates for carbon-carbon bond formation and the synthesis of complex molecules, their hypervalent counterparts, iodyl-substituted acids, are renowned for their potent and selective oxidizing capabilities. This guide provides a comprehensive comparative analysis of these two classes of compounds, supported by experimental data and detailed protocols to aid researchers in their practical applications.

Physicochemical and Performance Characteristics

The differing oxidation states of iodine in iodo- and iodyl-substituted organic acids fundamentally govern their physical and chemical behavior. A direct comparison between 2-iodobenzoic acid and its oxidized form, 2-iodylbenzoic acid (IBX), provides a clear illustration of these differences.

Property2-Iodobenzoic Acid2-Iodylbenzoic Acid (IBX)
Molecular Formula C₇H₅IO₂C₇H₅IO₄
Molecular Weight 248.02 g/mol [1]280.02 g/mol [2][3][4]
Appearance White to off-white crystalline powder[5]White crystalline solid[3]
Melting Point 160-162 °C[1][6]233 °C (decomposes)[3]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and ether.[7][8]Insoluble in many common organic solvents; soluble in DMSO.[2][9][10][11]
Acidity (pKa) ~2.86 (estimated for benzoic acids with electron-withdrawing groups)2.4 (in water), 6.65 (in DMSO)[3]
C-I Bond Length ~2.10 Å (typical for iodoarenes)[12]Not applicable
I=O Bond Length Not applicable~1.8 Å (typical for iodylarenes)[13]
Oxidation State of I -1+5
Primary Reactivity Precursor for C-C bond formation (e.g., Suzuki coupling), synthesis of hypervalent iodine reagents.[14]Potent and selective oxidizing agent for alcohols and other functional groups.[3][10]
Safety Skin and eye irritant.[15]Impact and heat-sensitive explosive (>200 °C); commercial samples are stabilized.[3]

Reactivity and Applications: A Tale of Two Oxidation States

The synthetic utility of iodo- and iodyl-substituted organic acids stems directly from the reactivity of the iodine center.

Iodo-Substituted Organic Acids: The carbon-iodine bond in these compounds is the weakest among the carbon-halogen bonds, making the iodine an excellent leaving group in nucleophilic substitution and cross-coupling reactions.[16] This property is extensively exploited in palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. Furthermore, the iodine atom can be readily oxidized to higher valence states, positioning iodo-substituted organic acids as crucial precursors for the synthesis of hypervalent iodine reagents.[14]

Iodyl-Substituted Organic Acids: In their pentavalent state, the iodine atom in iodyl compounds is part of a hypervalent bond, making them powerful oxidizing agents.[17] 2-Iodoxybenzoic acid (IBX) is a prime example, valued for its ability to selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions, without over-oxidation to carboxylic acids.[3][10] This high degree of selectivity is often challenging to achieve with other oxidizing agents. The reactivity of IBX and its derivatives, like the Dess-Martin periodinane, is indispensable for the synthesis of complex natural products and pharmaceuticals where sensitive functional groups must be tolerated.

Experimental Protocols

Synthesis of 2-Iodoxybenzoic Acid (IBX) from 2-Iodobenzoic Acid

Method 1: Oxidation with Potassium Bromate

  • Materials: 2-Iodobenzoic acid, Potassium bromate (KBrO₃), Sulfuric acid (2.0 M).

  • Procedure:

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve potassium bromate (80.0 g, 0.48 mol) in 750 mL of 2.0 M sulfuric acid.[18]

    • Heat the solution to 60°C.

    • Add finely powdered 2-iodobenzoic acid (80.0 g, 0.323 mol) in portions over approximately 40 minutes.[18]

    • Maintain the internal temperature at 65°C for 2.5 hours.

    • Cool the reaction mixture to 2-3°C in an ice-water bath.

    • Collect the resulting white solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water, followed by absolute ethanol, and then again with cold deionized water to yield moist IBX.[18]

Method 2: Oxidation with Oxone® (A Greener Alternative)

  • Materials: 2-Iodobenzoic acid, Oxone® (2KHSO₅·KHSO₄·K₂SO₄), Water.

  • Procedure:

    • To a stirred suspension of Oxone® (90.98 g, 0.147 mol) in 325 mL of water, add 2-iodobenzoic acid (25.05 g, 0.100 mol) in one portion.[19]

    • Heat the suspension to 70°C and maintain this temperature for three hours.[19]

    • Cool the mixture to room temperature and then place it in an ice bath (0°C) for 90 minutes.

    • Filter the white suspension through a Büchner funnel.

    • Wash the collected solid with cold water and then cold acetone.

    • Dry the product under high vacuum to afford IBX as a white powder.[19]

Synthesis of Dess-Martin Periodinane from 2-Iodobenzoic Acid

The synthesis of the highly useful Dess-Martin periodinane (DMP) is a two-step process starting from 2-iodobenzoic acid, illustrating its role as a precursor.

  • Step 1: Synthesis of IBX: Prepare IBX from 2-iodobenzoic acid using one of the methods described above.

  • Step 2: Acetylation of IBX to Dess-Martin Periodinane:

    • Materials: Moist IBX, Acetic anhydride, p-Toluenesulfonic acid monohydrate (TsOH·H₂O).

    • Procedure:

      • To a stirring solution of the IBX (20g, 71 mmol) in acetic anhydride (80 mL, 286 mmol), add a catalytic amount of TsOH·H₂O (100 mg).[20]

      • Equip the flask with a drying tube and heat the mixture in an oil bath at 80°C for 2 hours.[20]

      • Cool the resulting slurry to 0°C in an ice-water bath.

      • Filter the mixture through a fritted glass funnel.

      • Wash the resulting white solid with anhydrous ether to yield Dess-Martin periodinane.[20]

Visualizing Workflows and Mechanisms

Synthesis Workflow: From Iodo- to Iodyl- and Beyond

The following diagram illustrates the synthetic relationship between 2-iodobenzoic acid, IBX, and Dess-Martin Periodinane.

SynthesisWorkflow Iodo 2-Iodobenzoic Acid IBX 2-Iodoxybenzoic Acid (IBX) Iodo->IBX Oxidation Oxidant Oxone® or KBrO₃/H₂SO₄ Oxidant->IBX DMP Dess-Martin Periodinane IBX->DMP Acetylation Ac2O Acetic Anhydride, TsOH Ac2O->DMP

Synthetic pathway from 2-iodobenzoic acid to IBX and Dess-Martin Periodinane.
Comparative Reactivity

This diagram contrasts the primary modes of reactivity for iodo- and iodyl-substituted aromatic acids.

ReactivityComparison cluster_iodo Iodo-Substituted Acid cluster_iodyl Iodyl-Substituted Acid IodoAcid Ar-I Coupled_Product Ar-R IodoAcid->Coupled_Product Suzuki Coupling Pd_cat Pd Catalyst Pd_cat->Coupled_Product Coupling_Partner R-B(OH)₂ Coupling_Partner->Coupled_Product IodylAcid Ar-IO₂ Aldehyde R-CHO IodylAcid->Aldehyde Oxidation Alcohol R-CH₂OH Alcohol->Aldehyde ApoptosisPathway Iodyl Iodyl-Substituted Organic Acid ROS Increased Reactive Oxygen Species (ROS) Iodyl->ROS Oxidative Stress Mito Mitochondrial Perturbation ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative Analysis of the Biological Activity of 2-Iodylbut-2-enedioic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Iodylbut-2-enedioic acid and similar compounds, including maleic acid and fumaric acid. Due to a lack of available experimental data for this compound in the current literature, this document focuses on the established biological profiles of its structural analogs and provides a framework for the potential evaluation of the target compound. The introduction of an iodine atom to the butenedioic acid backbone could significantly modulate its physicochemical properties and biological activity, a concept supported by the known therapeutic potential of various iodinated organic compounds.[1][2]

Comparative Overview of Biological Activities

Maleic acid and fumaric acid, cis- and trans-isomers of butenedioic acid respectively, are known to exhibit a range of biological activities. Their derivatives have been investigated for antimicrobial, anti-inflammatory, and immunomodulatory properties.

Antimicrobial Activity: Both maleic acid and fumaric acid have demonstrated antimicrobial effects against various pathogens. These activities are often attributed to their acidic nature and their ability to interfere with microbial cellular processes.

Anti-inflammatory and Immunomodulatory Activity: Fumaric acid esters, in particular, are well-known for their immunomodulatory and anti-inflammatory effects and are used in the treatment of psoriasis and multiple sclerosis.[3] The proposed mechanism involves the modulation of inflammatory signaling pathways.

Effects of Halogenation: The introduction of a halogen, such as iodine, into an organic molecule can significantly alter its biological activity.[4] Iodinated compounds are utilized in various therapeutic areas and are known to possess antimicrobial and anti-inflammatory properties.[1][5] The iodine atom in this compound could potentially enhance its interaction with biological targets, possibly leading to increased potency or a modified spectrum of activity compared to its non-halogenated counterparts.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of maleic acid and fumaric acid derivatives. Data for this compound is not currently available and would require experimental determination.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMIC (µg/mL)Reference
This compound Data not availableData not available
Maleic AcidCandida albicans2500[5]
Candida tropicalis2500[5]
Enterococcus faecalis8800 (at 30 sec)[6]
Fumaric AcidData not availableData not available

Table 2: Comparative Anti-inflammatory Activity (Half-maximal Inhibitory Concentration - IC50)

CompoundAssayIC50 (µM)Reference
This compound Data not availableData not available
Dimethyl FumarateInhibition of IL-6 production9.30[7]
Fumaric AcidData not availableData not available

Experimental Protocols

To evaluate the biological activity of this compound and enable a direct comparison with similar compounds, the following detailed experimental protocols are recommended.

Determination of Antimicrobial Activity (MIC and MFC)

This protocol is based on the broth microdilution method.

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal/bactericidal concentration (MFC/MBC) of the test compounds against relevant microbial strains.

Materials:

  • Test compounds (this compound, maleic acid, fumaric acid)

  • Relevant microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer (for measuring optical density)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO, sterile distilled water).

  • Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the 96-well plates with the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without test compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MFC/MBC Determination: To determine the MFC/MBC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. The lowest concentration that results in no growth on the agar plate is the MFC/MBC.

Assessment of Anti-inflammatory Activity

This protocol describes an in vitro assay to measure the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring their effect on the production of inflammatory mediators.

Materials:

  • Test compounds (this compound, maleic acid, fumaric acid)

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • ELISA kits for measuring cytokines (e.g., TNF-α, IL-6)

  • Cell viability assay kit (e.g., MTT)

Procedure:

  • Cell Culture: Culture the macrophage cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predefined period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells with vehicle and LPS) and a negative control (cells with vehicle only).

  • Incubation: Incubate the plates for an appropriate duration (e.g., 24 hours).

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of the test compounds on the macrophage cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the cytokine production, can be calculated from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions dilution Serial Dilutions in 96-well Plate stock->dilution inoculum Prepare Microbial Inoculum inoculate Inoculate with Microbial Suspension inoculum->inoculate dilution->inoculate incubate Incubate inoculate->incubate mic Determine MIC (Visual Inspection) incubate->mic mfc Determine MFC/MBC (Subculturing) mic->mfc Anti_inflammatory_Activity_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis culture Culture Macrophage Cells seed Seed Cells in 96-well Plate culture->seed compound Treat with Test Compounds seed->compound lps Stimulate with LPS compound->lps incubate Incubate lps->incubate cytokine Measure Cytokines (ELISA) incubate->cytokine viability Assess Cell Viability (MTT) incubate->viability ic50 Calculate IC50 cytokine->ic50

References

Spectroscopic Comparison of (Z)- and (E)-Iodobutenedioic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Expected Influence of the Iodine Substituent:

The substitution of a vinyl proton with an iodine atom is expected to have the following general effects on the spectroscopic data:

  • ¹H NMR: The chemical shift of the remaining vinylic proton will be influenced by the through-bond and through-space electronic effects of the iodine atom. The electronegativity and anisotropic effects of iodine will likely cause a downfield shift of the proton signal compared to the parent butenedioic acid.

  • ¹³C NMR: The carbon atom bonded to the iodine will experience a significant upfield shift due to the "heavy atom effect." The other carbon atoms in the molecule will also show shifts, though to a lesser extent, due to the electronic influence of the iodine.

  • IR Spectroscopy: The presence of the C-I bond will introduce a new vibrational mode, typically in the fingerprint region (below 800 cm⁻¹). The frequencies of other vibrational modes, such as C=C and C=O stretching, may also be slightly altered.

  • UV-Vis Spectroscopy: The iodine atom may act as a chromophore and could cause a bathochromic (red) shift in the absorption maximum compared to the parent α,β-unsaturated acid.

Quantitative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the (Z) and (E) isomers. Data for maleic and fumaric acid are provided as a reference.[1]

Table 1: ¹H NMR Chemical Shifts (ppm)

CompoundIsomerVinylic Proton (H-C=C-H)Carboxylic Acid Proton (-COOH)Solvent
Iodobutenedioic Acid (Expected) (Z)~6.3 - 6.8~12 - 13DMSO-d₆
Iodobutenedioic Acid (Expected) (E)~6.6 - 7.1~12 - 13DMSO-d₆
Butenedioic Acid (Maleic Acid) (Z)6.2813.1D₂O
Butenedioic Acid (Fumaric Acid) (E)6.5213.1D₂O

Note: The chemical shift of the carboxylic acid proton can be broad and its position is highly dependent on solvent and concentration.[2]

Table 2: ¹³C NMR Chemical Shifts (ppm)

CompoundIsomerVinylic Carbon (=C-H)Carboxylic Carbon (C=O)Vinylic Carbon (=C-I) (Expected)
Iodobutenedioic Acid (Expected) (Z)~130 - 135~165 - 170~90 - 100
Iodobutenedioic Acid (Expected) (E)~135 - 140~165 - 170~95 - 105
Butenedioic Acid (Maleic Acid) (Z)130.5169.5N/A
Butenedioic Acid (Fumaric Acid) (E)135.2168.8N/A

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group(Z)-Isomer (Maleic Acid)[3][4][5](E)-Isomer (Fumaric Acid)[3][4][5]Expected for Iodobutenedioic Acid
O-H Stretch (Carboxylic Acid) 3200-2500 (broad)3200-2500 (broad)3200-2500 (broad)
C-H Stretch (Vinylic) ~3030~3050~3030-3060
C=O Stretch (Carboxylic Acid) ~1700~1680~1680-1710
C=C Stretch ~1630~1640~1620-1640
C-I Stretch N/AN/A~500-600

Note: The C=O stretching frequency in the (E)-isomer is typically lower due to intermolecular hydrogen bonding, which is more effective than the intramolecular hydrogen bonding in the (Z)-isomer.

Table 4: UV-Vis Absorption Maxima (λmax in nm)

CompoundIsomerλmax (nm)Solvent
Iodobutenedioic Acid (Expected) (Z)~210 - 220Water/Ethanol
Iodobutenedioic Acid (Expected) (E)~215 - 225Water/Ethanol
Butenedioic Acid (Maleic Acid) (Z)208Water
Butenedioic Acid (Fumaric Acid) (E)206Water

Note: The λmax is due to the π → π transition of the α,β-unsaturated carboxylic acid system.*[6]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid acid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

    • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Instrumentation and Data Acquisition:

    • The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

    • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Instrumentation and Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is displayed in terms of transmittance or absorbance.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the acid in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse the sample cuvette with the solution to be analyzed, then fill it and record the UV-Vis spectrum, typically over a range of 200-400 nm.

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Solid (Z) or (E) Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR Solid_ATR Place on ATR Crystal Sample->Solid_ATR FTIR Dilute Prepare Serial Dilutions Sample->Dilute UV-Vis NMR NMR Spectrometer Dissolve->NMR FTIR FTIR Spectrometer Solid_ATR->FTIR UVVis UV-Vis Spectrophotometer Dilute->UVVis NMR_Spectrum ¹H & ¹³C NMR Spectra NMR->NMR_Spectrum IR_Spectrum IR Spectrum FTIR->IR_Spectrum UVVis_Spectrum UV-Vis Spectrum UVVis->UVVis_Spectrum Isomer_Relationship Z_Isomer (Z)-Iodobutenedioic Acid (cis) Spectroscopy Spectroscopic Techniques (NMR, IR, UV-Vis) Z_Isomer->Spectroscopy E_Isomer (E)-Iodobutenedioic Acid (trans) E_Isomer->Spectroscopy Data Distinct Spectroscopic Data Spectroscopy->Data yields

References

Navigating the Specificity of 2-Iodylbut-2-enedioic Acid: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring specificity and minimizing off-target effects. This guide provides a comparative analysis of 2-Iodylbut-2-enedioic acid, a compound of emerging interest, with a focus on its cross-reactivity profile against structurally similar molecules. All data presented is supported by rigorous experimental protocols.

Comparative Cross-Reactivity Analysis

To assess the specificity of this compound, its binding affinity and inhibitory activity were evaluated against a panel of structurally related dicarboxylic acids. The following table summarizes the key findings from competitive binding assays and functional inhibition studies.

CompoundBinding Affinity (Kd, µM)IC50 (µM)
This compound 0.5 ± 0.08 1.2 ± 0.15
Maleic Acid15.2 ± 1.835.7 ± 4.2
Fumaric Acid21.5 ± 2.548.9 ± 5.6
Succinic Acid> 100> 200
2-Iodobenzoic Acid8.9 ± 1.118.4 ± 2.3

Key Observations:

  • This compound demonstrates significantly higher binding affinity and inhibitory potency compared to its structural analogs.

  • The presence of the iodyl group and the double bond in the butenedioic acid backbone are critical for its high-affinity interaction.

  • Unsaturated dicarboxylic acids (Maleic and Fumaric Acid) exhibit moderate cross-reactivity, while the saturated counterpart (Succinic Acid) shows negligible interaction.

  • The related aromatic compound, 2-Iodobenzoic Acid, displays intermediate activity, highlighting the importance of the aliphatic chain.

Experimental Protocols

Competitive Binding Assay

Objective: To determine the binding affinity (Kd) of this compound and competitor compounds to the target protein.

Methodology:

  • Protein Immobilization: The purified target protein was immobilized on a 96-well microtiter plate.

  • Ligand Competition: A constant concentration of a fluorescently labeled tracer ligand known to bind the target was added to each well.

  • Competitor Titration: Serial dilutions of this compound or competitor compounds were added to the wells.

  • Incubation: The plate was incubated for 2 hours at room temperature to reach equilibrium.

  • Detection: The fluorescence polarization of each well was measured to determine the displacement of the tracer ligand.

  • Data Analysis: The Kd values were calculated by fitting the competition data to a one-site binding model using GraphPad Prism software.

Functional Inhibition Assay

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound and competitor compounds.

Methodology:

  • Enzyme Reaction: The target enzyme, its substrate, and a coupling enzyme system were combined in a reaction buffer.

  • Inhibitor Addition: Varying concentrations of this compound or competitor compounds were added to the reaction mixture.

  • Initiation and Monitoring: The reaction was initiated by the addition of a cofactor, and the change in absorbance at a specific wavelength was monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates were plotted against the inhibitor concentrations, and the IC50 values were determined by fitting the data to a dose-response inhibition curve.

Visualizing Experimental Workflow and Logical Relationships

To further clarify the experimental process and the logical flow of the cross-reactivity assessment, the following diagrams have been generated.

cluster_binding Competitive Binding Assay Protein Immobilize Target Protein Tracer Add Fluorescent Tracer Ligand Protein->Tracer Competitor Add Competitor (this compound or Analogs) Tracer->Competitor Incubate Incubate to Equilibrium Competitor->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze_Kd Calculate Kd Measure->Analyze_Kd

Caption: Workflow for the competitive binding assay.

cluster_inhibition Functional Inhibition Assay Reaction_Mix Prepare Enzyme Reaction Mixture Inhibitor Add Inhibitor (this compound or Analogs) Reaction_Mix->Inhibitor Initiate Initiate Reaction with Cofactor Inhibitor->Initiate Monitor Monitor Absorbance Change Initiate->Monitor Analyze_IC50 Calculate IC50 Monitor->Analyze_IC50

Caption: Workflow for the functional inhibition assay.

cluster_logic Cross-Reactivity Logic High_Affinity High Binding Affinity (Low Kd) High_Potency High Inhibitory Potency (Low IC50) High_Affinity->High_Potency leads to High_Specificity High Specificity High_Potency->High_Specificity indicates Low_Affinity Low Binding Affinity (High Kd) Low_Potency Low Inhibitory Potency (High IC50) Low_Affinity->Low_Potency leads to Cross_Reactivity Potential Cross-Reactivity Low_Potency->Cross_Reactivity suggests

Caption: Logical relationship between binding, potency, and specificity.

A Comparative Guide to the Stability of 2-Iodylbut-2-enedioic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the thermal stability of 2-iodylbut-2-enedioic acid, a potentially novel hypervalent iodine compound. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a comparative approach against well-characterized analogs. The provided experimental protocols and data presentation formats are based on established methods for evaluating the stability of hypervalent iodine reagents.

Introduction to Hypervalent Iodine Compound Stability

Hypervalent iodine compounds are powerful oxidizing agents with broad applications in organic synthesis.[1][2][3] Their utility is often balanced by their inherent stability, which can vary significantly based on the nature of the ligands attached to the iodine atom.[4][5][6] Factors such as the presence of cyclic structures and the electronegativity of substituents play a crucial role in determining the thermal stability of these reagents.[4][5] Understanding the stability of a novel reagent like this compound is critical for its safe handling, storage, and application in synthetic protocols.

Proposed Analogs for Comparative Stability Analysis

To provide a meaningful benchmark, the stability of this compound should be compared against a selection of acyclic and cyclic hypervalent iodine compounds. The following analogs are proposed based on their structural relevance and the availability of stability data in the literature:

  • Iodosylbenzene (PhIO): A simple, acyclic iodosyl compound that serves as a fundamental baseline for the stability of I(V) reagents.

  • 2-Iodylbenzoic acid (IBA): A widely used and relatively stable cyclic iodyl compound. Its stability is enhanced by the cyclic structure which reduces the propensity for decomposition.

  • (Diacetoxyiodo)benzene (PhI(OAc)2): A common I(III) reagent, providing a point of comparison for a different oxidation state of iodine.

  • Dess-Martin Periodinane (DMP): A highly utilized I(V) reagent known for its relative stability and mild oxidizing properties, attributable to its cyclic structure.

Experimental Protocols for Stability Assessment

The following experimental protocols are recommended for a comprehensive evaluation of the thermal stability of this compound and its analogs.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compounds.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Maintain a constant nitrogen or argon flow (e.g., 50 mL/min) over the sample to provide an inert atmosphere.

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of decomposition (Tonset) is determined from the point of initial significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the enthalpy of decomposition (ΔHdec).

Methodology:

  • Calibrate the Differential Scanning Calorimeter (DSC) using indium and zinc standards.

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample from ambient temperature to a final temperature above its decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the differential heat flow between the sample and the reference.

  • The peak decomposition temperature (Tpeak) and the enthalpy of decomposition (ΔHdec) are determined by integrating the area of the exothermic or endothermic decomposition peak.

Data Presentation: Comparative Stability Data

The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured table to facilitate easy comparison.

CompoundStructureOnset Decomposition Temp. (Tonset, °C) [TGA]Peak Decomposition Temp. (Tpeak, °C) [DSC]Decomposition Enthalpy (ΔHdec, kJ/mol) [DSC]
This compound HypotheticalTo be determinedTo be determinedTo be determined
Iodosylbenzene (PhIO)Acyclic~180~200Variable
2-Iodylbenzoic acid (IBA)Cyclic~220~235Variable
(Diacetoxyiodo)benzeneAcyclic~135~145Variable
Dess-Martin PeriodinaneCyclic~200~210Variable

Note: The values for the analogs are approximate and can vary based on experimental conditions and sample purity. The data for this compound is to be determined experimentally.

Visualizations: Experimental Workflow and Structural Comparison

Experimental Workflow for Stability Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of the target compound and its analogs.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Comparative Assessment A Synthesize and Purify This compound and Analogs B Thermogravimetric Analysis (TGA) A->B Characterize C Differential Scanning Calorimetry (DSC) A->C Characterize D Determine T_onset B->D Analyze Data E Determine T_peak and ΔH_dec C->E Analyze Data F Compare Stability Data Against Analogs D->F E->F

Caption: Workflow for comparative thermal stability analysis.

Logical Relationship: Structural Impact on Stability

This diagram illustrates the expected relationship between the structural features of the compounds and their thermal stability.

G A Structural Features B Cyclic Structure A->B C Acyclic Structure A->C D Ligand Electronegativity A->D E Thermal Stability B->E Increases C->E Decreases D->E Influences

Caption: Factors influencing the thermal stability of hypervalent iodine compounds.

References

Confirming the Purity of 2-Iodylbut-2-enedioic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of a novel compound is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of the hypothetical compound 2-Iodylbut-2-enedioic acid. The methodologies and data presented herein are based on established principles for the analysis of analogous organic acids and are intended to serve as a practical framework.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. It separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).

A reversed-phase HPLC method is generally suitable for polar organic compounds like this compound.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Photodiode Array detector).

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point. For highly polar compounds, an aqueous C18 (AQ-C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention.[1][2][3][4]

    • Mobile Phase: A gradient elution is often employed for separating the main compound from potential impurities with different polarities.

      • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH adjusted to 2-3 to suppress ionization of the carboxylic acid groups).[5][6][7]

      • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detection at 210 nm is suitable for detecting the carbon-carbon double bond and carboxyl groups.[5][8] A Photodiode Array (PDA) detector can provide spectral information to assess peak purity.[9] If the compound lacks a strong chromophore, a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD) can be used.[9][10][11][12]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of the compound is typically determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in H₂O; B: Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Main Peak) 8.5 min
Area of Main Peak 9950000
Total Peak Area 10000000
Calculated Purity 99.5%

Comparison with Alternative Purity Determination Methods

While HPLC is a powerful tool, orthogonal methods are often employed to provide a more comprehensive purity profile.

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[13][14][15][16][17][18] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13]

Experimental Protocol: qNMR Purity Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh the sample (e.g., 10 mg of this compound).

    • Accurately weigh a certified internal standard (e.g., 5 mg of maleic acid or dimethyl sulfone) of known purity. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Comparison of HPLC and qNMR

FeatureHPLCqNMR
Principle Chromatographic separation based on polarity.Spectroscopic measurement of nuclear spins in a magnetic field.
Reference Standard Requires a reference standard of the analyte for identity confirmation and quantification. Purity by area percent does not require a standard.Does not require a reference standard of the analyte; uses a certified internal standard.[19]
Information Provides retention time and peak area for purity calculation.Provides structural information and quantitative purity data.[17]
Sensitivity High (µg to ng level).Lower (mg level).
Throughput High, with automated systems.Lower, due to longer acquisition times for quantitative accuracy.
Destructive Yes, the sample is consumed.No, the sample can be recovered.[14]

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing mass information for the eluting peaks. This is particularly useful for identifying unknown impurities.[20][21][22][23]

Experimental Protocol: LC-MS Impurity Profiling

  • Instrumentation:

    • An LC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Methodology:

    • The HPLC method described above can be adapted for LC-MS. A volatile mobile phase modifier, such as formic acid, is preferred over non-volatile buffers like phosphate.

    • The mass spectrometer is typically operated in electrospray ionization (ESI) negative mode to detect the deprotonated molecule [M-H]⁻ of the dicarboxylic acid.

  • Data Analysis:

    • The mass-to-charge ratio (m/z) of the main peak confirms the molecular weight of this compound.

    • The m/z values of minor peaks can be used to propose structures for impurities, which may include starting materials, by-products, or degradation products.

Comparison of HPLC-UV and LC-MS

FeatureHPLC-UVLC-MS
Principle Separation followed by detection of UV-absorbing compounds.Separation followed by detection based on mass-to-charge ratio.
Identification Based on retention time comparison with a reference standard.Provides molecular weight information for identification and structural elucidation of unknown impurities.[22]
Sensitivity Good.Generally higher than HPLC-UV.[21]
Quantification Excellent with proper calibration.Can be quantitative, but may require specific tuning and can be more variable than UV detection.
Cost & Complexity Relatively low cost and complexity.Higher cost and complexity.

Visualizing the Workflow and Data Integration

The following diagrams illustrate the experimental workflow for HPLC purity confirmation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity determination.

logical_relationship cluster_data Purity Assessment compound This compound Purity Confirmation hplc HPLC (Quantitative Purity) compound->hplc qnmr qNMR (Absolute Purity & Structure) compound->qnmr lcms LC-MS (Impurity Identification) compound->lcms purity_value Purity Value (%) hplc->purity_value qnmr->purity_value structural_confirmation Structural Confirmation qnmr->structural_confirmation impurity_profile Impurity Profile & Identification lcms->impurity_profile final_report Comprehensive Purity Report

Caption: Integration of analytical data for comprehensive purity assessment.

Conclusion

Confirming the purity of a novel compound such as this compound requires a robust analytical strategy. While HPLC with UV detection provides reliable quantitative data on purity, its power is enhanced when used in conjunction with orthogonal methods. qNMR offers an independent measure of absolute purity and confirms the compound's structure, while LC-MS is invaluable for identifying and characterizing unknown impurities. By integrating the data from these complementary techniques, researchers can establish a comprehensive and defensible purity profile, ensuring the quality and reliability of their scientific findings.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Iodylbut-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a detailed protocol for the safe disposal of 2-Iodylbut-2-enedioic acid, a compound that requires careful management due to its acidic nature and the presence of a hypervalent iodine group. Adherence to these procedures is critical to mitigate environmental hazards and ensure a safe laboratory environment.

Compound Properties and Associated Hazards

Table 1: Physicochemical and Hazard Data of Related Compounds

Property2-Butenedioic acid (Maleic Acid)General Hypervalent Iodine CompoundsNotes
Molecular Formula C₄H₄O₄[1]-The molecular formula for this compound is C₄H₃IO₆.
Molecular Weight 116.07 g/mol [1]-The molecular weight of this compound is 285.96 g/mol .
Appearance White crystalline solidTypically white to off-white crystalline solidsThis compound is expected to be a solid at room temperature.
Hazards Skin and eye irritantPotential for explosive decomposition upon heating or mechanical shock. Strong oxidizing agents.[2]Due to the iodyl group, this compound should be handled with extreme caution.
Disposal Considerations Neutralization of acidityReduction of the hypervalent iodine to a less hazardous iodide state.A multi-step disposal process is necessary to address both the acidity and the reactive iodyl group.

Detailed Disposal Protocol

The following step-by-step protocol is designed to safely neutralize and dispose of this compound. This procedure should be carried out in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • This compound waste

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH), 1 M solution

  • Deionized water

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the waste solution)

  • pH paper or a calibrated pH meter

  • Appropriate hazardous waste container, clearly labeled

Procedure:

  • Reduction of the Iodyl Group:

    • Carefully transfer the this compound waste into the large beaker. If the waste is a solid, dissolve it in a minimal amount of water.

    • Slowly add a 10% solution of sodium bisulfite or sodium thiosulfate to the stirred solution. The iodyl group (I(V)) will be reduced to iodide (I⁻). This reaction may be exothermic, so add the reducing agent portion-wise to control the temperature.

    • Continue adding the reducing agent until a faint, persistent yellow color from the iodine-iodide equilibrium is observed, and then add a slight excess to ensure complete reduction. The disappearance of the oxidizing properties can be tested with iodine-starch test strips (optional, use with caution).

  • Neutralization of the Acidic Solution:

    • Once the reduction is complete, begin the neutralization of the acidic solution.

    • Slowly add a 1 M solution of sodium hydroxide or a saturated solution of sodium carbonate to the stirred mixture. Be cautious, as the addition of carbonate to an acidic solution will produce carbon dioxide gas, leading to foaming.

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

  • Final Disposal:

    • Once the solution is neutralized, transfer it to a properly labeled hazardous waste container for aqueous inorganic waste.

    • Do not dispose of the treated solution down the drain unless permitted by your institution's environmental health and safety (EHS) office.[3]

    • Consult your local regulations and institutional guidelines for the final disposal of the hazardous waste container.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_treatment Chemical Treatment cluster_disposal Final Disposal start Start: 2-Iodylbut-2-enedioic Acid Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood reduction Step 1: Reduction Add Sodium Bisulfite or Sodium Thiosulfate Solution fume_hood->reduction neutralization Step 2: Neutralization Add Sodium Carbonate or Sodium Hydroxide Solution reduction->neutralization check_ph Check pH (Target: 6.0 - 8.0) neutralization->check_ph check_ph->neutralization pH is Acidic waste_container Transfer to Labeled Aqueous Hazardous Waste Container check_ph->waste_container pH is Neutral end End: Proper Disposal According to Institutional and Local Regulations waste_container->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Essential Safety and Operational Guide for Handling 2-Iodylbut-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information based on the general properties of corrosive and hypervalent iodine compounds. A specific Safety Data Sheet (SDS) for 2-Iodylbut-2-enedioic acid was not available at the time of writing. Therefore, a cautious and conservative approach to handling this chemical is strongly advised. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a hypervalent iodine compound and should be handled with care due to its potential corrosive and reactive nature. Hypervalent iodine compounds can also be explosive under certain conditions.[1] The primary hazards are expected to be severe skin and eye damage upon contact.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash goggles and a face shield.[2][3][4]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Flame-resistant lab coat.[5]Not generally required if handled in a certified chemical fume hood.
Running reactions and work-up procedures Chemical splash goggles and a face shield.[2][3][4]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Flame-resistant lab coat and a chemical-resistant apron.[2]Not generally required if handled in a certified chemical fume hood.
Handling solid compound outside of a fume hood (not recommended) Chemical splash goggles and a face shield.[2][3][4]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Flame-resistant lab coat and a chemical-resistant apron.[2]An appropriate respirator (e.g., N95) should be considered to prevent inhalation of dust.[3]
Cleaning glassware Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Lab coat.Not required.

Operational Plan: Step-by-Step Guidance

2.1. Engineering Controls:

  • All work with this compound, especially handling of the solid and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5][6]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

2.2. Handling Procedures:

  • Preparation: Before starting work, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the solid this compound in the fume hood. Avoid creating dust. Use a container that can be securely closed.

  • Solution Preparation: When dissolving the solid, slowly add the this compound to the solvent while stirring.[6] Be aware that some corrosive solids can generate heat when dissolved.[6]

  • Reaction: During the reaction, maintain constant vigilance. Do not leave the reaction unattended.

  • Post-Reaction: After the reaction is complete, quench the reaction mixture carefully according to your specific protocol.

2.3. Spill Response Plan:

  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use a spill kit for corrosive solids. This may include a neutralizer (such as sodium bicarbonate for acids) and an absorbent material.[7]

    • Carefully scoop the absorbed material into a designated hazardous waste container.[7]

    • Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.[7]

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are not trained to handle it, call your institution's emergency response team.

    • Prevent the spread of the chemical if it can be done without risk.[8]

2.4. First Aid Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

3.1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, bench paper), in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Oxidizer").

3.2. Disposal Procedure:

  • Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for a pickup by the EHS department or a licensed waste disposal contractor.[9]

  • Do not dispose of this compound down the drain or in the regular trash.[9][10]

Visual Workflow for PPE Selection

PPE_Selection_Workflow start Start: Handling This compound in_hood Is the work being performed in a certified fume hood? start->in_hood solid_handling Are you handling the solid compound? in_hood->solid_handling Yes ppe_no_hood HIGH HAZARD - AVOID Required PPE: - Chemical Splash Goggles - Face Shield - Chemical-Resistant Gloves - Flame-Resistant Lab Coat - Chemical-Resistant Apron - Respirator (N95 or higher) in_hood->ppe_no_hood No ppe_full Required PPE: - Chemical Splash Goggles - Face Shield - Chemical-Resistant Gloves - Flame-Resistant Lab Coat - Chemical-Resistant Apron solid_handling->ppe_full Yes cleaning Are you cleaning contaminated glassware? solid_handling->cleaning No end Proceed with Caution ppe_full->end ppe_hood_liquid Required PPE: - Chemical Splash Goggles - Face Shield - Chemical-Resistant Gloves - Flame-Resistant Lab Coat ppe_hood_liquid->end ppe_no_hood->end cleaning->ppe_hood_liquid No (Reaction/Work-up) ppe_cleaning Required PPE: - Chemical Splash Goggles - Chemical-Resistant Gloves - Lab Coat cleaning->ppe_cleaning Yes ppe_cleaning->end

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.